(S)-(+)-Dimethindene maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECWXGUJQLXJF-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049040 | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136152-65-3, 1217457-81-2, 121367-05-3 | |
| Record name | Dimethindene maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-Dimethindene maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHINDENE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Precision of (S)-(+)-Dimethindene Maleate: A Technical Guide to its Antagonistic Action on M2 Muscarinic Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (S)-(+)-Dimethindene maleate, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for understanding its therapeutic potential and research applications.
Core Mechanism of Action: Selective M2 Receptor Blockade
(S)-(+)-Dimethindene, an enantiomer of the racemic mixture dimethindene, demonstrates a pronounced selectivity as a competitive antagonist at the M2 muscarinic acetylcholine receptor.[1][2][3][4] This selectivity is crucial as the M2 receptor plays a pivotal role in cardiac function and acts as a presynaptic autoreceptor in the central and peripheral nervous systems. By blocking the binding of the endogenous agonist acetylcholine, this compound effectively inhibits the downstream signaling cascade initiated by M2 receptor activation.
The M2 receptor is coupled to an inhibitory G-protein (Gi).[5][6] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] This reduction in cAMP has various cellular effects, including the modulation of ion channels.[5] this compound, by preventing agonist binding, counteracts these inhibitory effects, thereby maintaining higher levels of cAMP and preventing the physiological responses associated with M2 receptor stimulation.
Quantitative Pharmacological Profile
The selectivity of this compound for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4) has been quantified through various in vitro functional and binding assays.[2][8] The following table summarizes the binding affinities (pKi) and antagonist potencies (pA2) of (S)-(+)-Dimethindene at different muscarinic receptor subtypes.
| Receptor Subtype | Tissue/Cell Line | Parameter | Value | Reference |
| M2 | Rat Heart | pKi | 7.78 | [2][4][8] |
| M2 | Guinea-pig left atria | pA2 | 7.86 | [2][4] |
| M2 | Rabbit vas deferens | pA2 | 7.74 | [2][4] |
| M1 | Human neuroblastoma NB-OF 1 cells | pKi | 7.08 | [2][4][9] |
| M1 | Rabbit vas deferens | pA2 | 6.83 | [2][4] |
| M1 | Rat duodenum | pA2 | 6.36 | [2][4] |
| M3 | Rat Pancreas | pKi | 6.70 | [2][4][9] |
| M3 | Guinea-pig ileum | pA2 | 6.92 | [2][4] |
| M3 | Guinea-pig trachea | pA2 | 6.96 | [2][4] |
| M4 | Rat Striatum | pKi | 7.00 | [2][4][9] |
| H1 | Guinea-pig ileum | pA2 | 7.48 | [2][4] |
pKi is the negative logarithm of the inhibitory constant (Ki), indicating binding affinity. A higher pKi value signifies a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, it is essential to visualize the M2 receptor signaling pathway and the experimental workflows used to characterize the antagonistic properties of this compound.
Caption: M2 Muscarinic Receptor Signaling Pathway and Antagonism by (S)-(+)-Dimethindene.
The following diagrams illustrate the generalized workflows for key experiments used to determine the pharmacological profile of this compound.
Caption: Generalized Workflow for a Radioligand Competition Binding Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-techne.com [bio-techne.com]
(S)-(+)-Dimethindene Maleate: A Technical Guide to its Histamine H1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (S)-(+)-Dimethindene maleate for the histamine H1 receptor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.
Core Focus: Histamine H1 Receptor Binding Affinity
(S)-(+)-Dimethindene is one of the two enantiomers of dimethindene, a first-generation antihistamine. While the racemic mixture is used clinically, the individual enantiomers exhibit different affinities for the histamine H1 receptor. The (R)-(-)-enantiomer is reported to be the more potent of the two at the H1 receptor[1][2].
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug design and development, indicating the strength of the interaction. This is commonly expressed by the inhibition constant (Ki), the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
The following table summarizes the reported binding affinity of (S)-(+)-Dimethindene and related compounds for the histamine H1 receptor.
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| (S)-(+)-Dimethindene | Histamine H1 | pKi | 5.61 | [2] |
| (R)-(-)-Dimethindene | Histamine H1 | pKi | 7.16 | [2] |
| Dimethindene (racemic) | Histamine H1 | Ki | 1.5 nM | [3][4] |
| (S)-(+)-Dimethindene | Histamine H1 | pA2 | 7.48 | |
| Dimethindene (racemic) | Histamine H1 | pA2 | 9.33 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
Experimental Protocols: Determining Binding Affinity
The quantitative data presented above is typically determined through competitive radioligand binding assays. This section outlines a generalized protocol for such an assay to determine the binding affinity of a test compound like this compound for the histamine H1 receptor.
Radioligand Binding Assay Protocol
Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the histamine H1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.
Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity histamine H1 receptor radioligand, such as [³H]-mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled dimethindene) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Prepare a homogenate of cells expressing the histamine H1 receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the following to each well:
-
Receptor membranes.
-
Assay buffer.
-
Either:
-
Buffer (for total binding).
-
A saturating concentration of a non-labeled antagonist (for non-specific binding).
-
Increasing concentrations of the test compound, this compound.
-
-
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-mepyramine) to each well.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways
To further elucidate the context of this compound's action, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for a binding assay.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy (+)-Dimethindene | 121367-05-3 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
(S)-(+)-Dimethindene maleate role in extended pluripotent stem cell generation
An In-depth Technical Guide on the Role of (S)-(+)-Dimethindene Maleate in Extended Pluripotent Stem Cell Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extended pluripotent stem cells (EPSCs) represent a groundbreaking advancement in stem cell biology, possessing the unique ability to differentiate into both embryonic and extra-embryonic lineages. The generation and stable maintenance of these cells have been made possible through the development of specific chemical cocktails, most notably the LCDM medium. This technical guide delves into the pivotal role of one of its key components, this compound. We will explore its function within the LCDM cocktail, detail the experimental protocols for generating EPSCs, present quantitative data on the characteristics of these cells, and visualize the underlying signaling pathways and experimental workflows.
Introduction to Extended Pluripotent Stem Cells and the LCDM Cocktail
Pluripotent stem cells (PSCs) have long been a cornerstone of regenerative medicine and developmental biology research. However, conventional PSCs are typically restricted to forming only embryonic tissues. In 2017, a significant breakthrough was the establishment of extended pluripotent stem cells (EPSCs), which can contribute to both the embryo proper and the extra-embryonic tissues, such as the placenta and yolk sac.[1][2] This expanded potential opens up new avenues for studying embryogenesis, modeling diseases, and developing novel therapeutic strategies.
The key to unlocking this extended pluripotency lies in a chemically defined medium known as the LCDM cocktail.[1] This cocktail enables the conversion of conventional human PSCs (hPSCs), as well as the de novo derivation of EPSCs from blastocysts or somatic cells, into a stable EPSC state.[3][4] The LCDM medium is composed of four small molecules: L IF, C HIR99021, (S)-(+)-D imethindene maleate, and M inocycline hydrochloride.[3][5] this compound (hereafter referred to as Dimethindene), a compound identified through chemical screening, is an indispensable component for the successful generation and long-term maintenance of these unique stem cells.[3]
The Role and Mechanism of this compound
Dimethindene is a first-generation antihistamine, primarily known for its function as a histamine H1 receptor antagonist.[6][7][8] It also exhibits some anticholinergic properties by acting as a muscarinic receptor antagonist.[6][9] Within the LCDM cocktail, its role is not to block allergic reactions but to contribute to a specific signaling environment that promotes the unique cellular state of extended pluripotency.
While the precise signaling pathways modulated by Dimethindene in the context of EPSC generation are not fully elucidated, its inclusion was found to be critical for supporting the formation of the dome-shaped colonies characteristic of naive-like pluripotent cells and their subsequent long-term self-renewal.[3] The known bioactivity of Dimethindene suggests it may contribute by:
-
Modulating Intracellular Signaling: Histamine and acetylcholine receptors are present on various cell types and can influence key signaling pathways involved in proliferation and differentiation, such as the PI3K/Akt and MAPK pathways.[10] By antagonizing these receptors, Dimethindene may help suppress differentiation cues and stabilize the pluripotent state.
-
Reducing Cellular Stress: The process of converting or reprogramming cells is inherently stressful. By mitigating stress-related signaling, Dimethindene may improve cell viability and the efficiency of EPSC generation.
The other components of the LCDM cocktail have more defined roles:
-
hLIF (human Leukemia Inhibitory Factor): Activates the JAK/STAT3 pathway, crucial for maintaining pluripotency.
-
CHIR99021: A potent and specific inhibitor of GSK-3, which leads to the activation of the canonical Wnt signaling pathway, a key regulator of self-renewal in pluripotent stem cells.[11]
-
Minocycline hydrochloride: A tetracycline antibiotic with known anti-inflammatory and neuroprotective effects, which may also contribute to reducing cellular stress and promoting a stable culture environment.
Together, these four components create a synergistic effect that establishes and maintains the unique transcriptional and epigenetic landscape of EPSCs.
Quantitative Data and Characteristics of EPSCs
The use of the LCDM cocktail, with Dimethindene as a key ingredient, results in the generation of robust EPSCs with distinct and quantifiable characteristics that surpass those of conventional naive or primed PSCs.
| Media Component | Concentration | Key Function |
| This compound | 2 µM | Supports dome-shaped colony formation and long-term self-renewal.[3][4][5] |
| hLIF | 10 ng/mL | Activates JAK/STAT3 signaling to maintain pluripotency.[5] |
| CHIR99021 | 1-2 mM | Activates Wnt signaling via GSK-3 inhibition to promote self-renewal.[4][5] |
| Minocycline hydrochloride | 2 µM | Reduces cellular stress and inflammation.[4][5] |
| Additional Components (Feeder-Free) | ||
| endo-IWR 1 | 0.5 - 1 µM | Wnt pathway inhibitor (used in some feeder-free adaptations).[2][4] |
| Y-27632 | 2-10 µM | ROCK inhibitor to improve single-cell survival.[2][4] |
| Table 1: Composition of LCDM Medium for EPSC Generation. |
| Characteristic | Observation | Reference |
| Morphology | Dome-shaped colonies, characteristic of naive pluripotent cells. | [3][4] |
| Growth Rate | Faster proliferation compared to primed hPSCs. | [3] |
| Cloning Efficiency | High single-cell cloning efficiency. | [3] |
| Genomic Stability | Maintained normal karyotype after more than 50 passages. | [3][4] |
| Embryonic Chimerism | A single mouse EPS cell can contribute to both the inner cell mass (embryo) and trophectoderm (placenta) in vivo. | [3][4] |
| Extra-embryonic Potential | Capable of differentiating into all three embryonic germ layers as well as extra-embryonic lineages (trophectoderm and yolk sac). | [1][3] |
| Interspecies Chimeric Competency | Human EPSCs show robust chimeric contribution in mouse conceptuses, with an efficiency ~20-fold higher than human naive PSCs. | [1] |
| Table 2: Functional and Quantitative Characteristics of LCDM-Generated EPSCs. |
Experimental Protocols
The following protocols are generalized from published methods for the generation and maintenance of human EPSCs (hEPSCs) using the LCDM cocktail.
Conversion of Primed hPSCs to hEPSCs
This protocol describes the conversion of existing primed hPSCs (e.g., cultured in mTeSR1 or E8 media) to the extended pluripotent state.
Materials:
-
Primed hPSCs
-
MEF feeder layers (or Matrigel for feeder-free conditions)
-
N2B27 basal medium
-
LCDM components: hLIF (10 ng/mL), CHIR99021 (1 mM), this compound (2 µM), Minocycline hydrochloride (2 µM).[5]
-
Accutase or other single-cell dissociation reagent
-
ROCK inhibitor (Y-27632, 10 µM)
Procedure:
-
Seeding: Seed primed hPSCs onto a fresh MEF feeder layer or Matrigel-coated plate in their conventional culture medium.[4]
-
Medium Exchange: The day after seeding, replace the conventional medium with N2B27-LCDM medium. For the first 24 hours, supplement the medium with 10 µM Y-27632 to enhance cell survival.[4]
-
Daily Maintenance: Perform a full medium change with fresh N2B27-LCDM every day.
-
Colony Emergence: Over the next several days, observe the morphological change of the colonies. Differentiated cells may appear, but dome-shaped, naive-like colonies should begin to emerge.
-
Passaging: Once the dome-shaped colonies are established (typically after 1-2 passages), they can be passaged.
-
Treat the culture with Accutase to obtain a single-cell suspension.
-
Plate the single cells onto a fresh feeder layer or Matrigel-coated plate in N2B27-LCDM medium supplemented with Y-27632 for the first 24 hours.
-
-
Long-Term Culture: Stably converted hEPSC lines can be maintained long-term with daily medium changes and regular passaging every 3-4 days.[3]
De Novo Derivation of hEPSCs from Fibroblasts (Reprogramming)
This protocol outlines the generation of induced EPSCs (iEPSCs) directly from somatic cells.
Materials:
-
Human fibroblasts
-
Reprogramming vectors (e.g., Sendai virus expressing OCT4, KLF4, SOX2, c-MYC)
-
Fibroblast culture medium
-
N2B27-LCDM medium (as described above)
-
MEF feeder layers or Matrigel
Procedure:
-
Transduction: Transduce human fibroblasts with reprogramming vectors according to the manufacturer's instructions.
-
Seeding: Plate the transduced fibroblasts onto a MEF feeder layer or Matrigel-coated plate.
-
Induction: Culture the cells in fibroblast medium for the first few days, then switch to the N2B27-LCDM medium to begin the reprogramming and conversion process.
-
Colony Selection: Monitor the plates for the emergence of dome-shaped iEPSC colonies over the next 2-4 weeks.
-
Expansion and Maintenance: Manually pick and expand the emergent colonies under the same long-term culture conditions described in Protocol 4.1.[3]
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the experimental processes and the molecular mechanisms involved.
Caption: Experimental workflows for generating Extended Pluripotent Stem Cells (EPSCs).
Caption: Signaling pathways influenced by the LCDM cocktail for EPSC maintenance.
Conclusion
This compound, though historically known as an antihistamine, has proven to be a crucial and non-obvious component for advancing stem cell technology. As an integral part of the LCDM chemical cocktail, it facilitates the generation and stable propagation of extended pluripotent stem cells, a cell type with unprecedented developmental potential. While its exact molecular mechanism in this context warrants further investigation, its empirical necessity highlights the power of chemical biology in uncovering novel ways to manipulate and control cell fate. The protocols and data presented herein provide a comprehensive guide for researchers aiming to harness the power of EPSCs for fundamental research and future therapeutic applications.
References
- 1. nsfc.gov.cn [nsfc.gov.cn]
- 2. biorxiv.org [biorxiv.org]
- 3. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Propagation of EPS cells (LCDM Cocktail) | Tocris Bioscience [tocris.com]
- 5. Derivation of new pluripotent stem cells from human extended pluripotent stem cells with formative features and trophectoderm potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 7. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of (S)-(+)-Dimethindene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethindene is a first-generation antihistamine and anticholinergic agent used for the symptomatic relief of allergic reactions such as urticaria, rhinitis, and pruritus. Patented in 1958 and introduced for medical use in the 1960s, it is commercially available as a racemic mixture, a 1:1 combination of its two enantiomers: (S)-(+)-dimethindene and (R)-(-)-dimethindene.
As with many chiral drugs, the individual enantiomers of dimethindene possess markedly different pharmacological profiles. The primary antihistaminic activity, mediated through antagonism of the histamine H1 receptor, resides almost exclusively in the (R)-(-)-enantiomer.[1][2] Conversely, the (S)-(+)-enantiomer has been identified as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3] This stereoselectivity underscores the importance of isolating and characterizing individual enantiomers to understand their distinct biological effects and potential therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis of racemic dimethindene, the methodology for isolating the (S)-(+)-enantiomer, and its distinct pharmacological properties, with a focus on the underlying experimental procedures and signaling pathways.
Pharmacology of Dimethindene Enantiomers
The biological activity of dimethindene is highly dependent on its stereochemistry. The (R)-enantiomer is the eutomer responsible for the desired histamine H1 receptor blockade, while the (S)-enantiomer exhibits high affinity for a different class of receptors.[2][3] A 1995 study by Pfaff et al. was instrumental in elucidating this pharmacological divergence, providing detailed in vitro binding and functional data for each enantiomer across multiple receptor subtypes.[3]
Quantitative Receptor Affinity Data
The receptor binding affinities (pKi) and antagonist potencies (pA2) for both (S)-(+) and (R)-(-) dimethindene are summarized below. Higher values indicate stronger affinity or potency.
| Receptor | Parameter | (S)-(+)-Dimethindene | (R)-(-)-Dimethindene | Reference |
| Histamine H1 | pA2 | 7.48 | 9.42 | [3] |
| Muscarinic M1 | pKi | 7.08 | 5.91 | [3] |
| pA2 | 6.83 / 6.36 | 5.47 / 5.25 | [3] | |
| Muscarinic M2 | pKi | 7.78 | 6.17 | [3] |
| pA2 | 7.86 / 7.74 | 6.22 / 6.13 | [3] | |
| Muscarinic M3 | pKi | 6.70 | 5.49 | [3] |
| pA2 | 6.92 / 6.96 | 5.56 / 5.51 | [3] | |
| Muscarinic M4 | pKi | 7.00 | 5.82 | [3] |
Table 1: Receptor Affinity and Potency of Dimethindene Enantiomers.
The data clearly demonstrates that (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist, with significantly lower affinity for H1, M1, M3, and M4 receptors.[3][4] In contrast, the (R)-(-)-enantiomer is a highly potent H1 antagonist.[3]
Synthesis of Racemic (±)-Dimethindene
The industrial synthesis of dimethindene has traditionally involved the use of volatile organic compounds (VOCs) and hazardous reagents. Recent advancements have focused on developing greener, more sustainable synthetic routes with improved yields and simplified operations.[5] The following sections detail an eco-friendly, four-step synthesis of racemic dimethindene.
Synthesis Workflow
The overall process involves the alkylation of a malonic ester, saponification, cyclization via intramolecular Friedel-Crafts acylation, and a final condensation/dehydration step to yield the target molecule.
Experimental Protocol: Green Synthesis of (±)-Dimethindene
The following protocol is adapted from a sustainable synthesis approach utilizing eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[5]
Step 1: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid Diethyl Ester (3)
-
Add 2-benzylmalonic acid diethyl ester (1.0 g, 4 mmol) dropwise to a refluxing suspension of sodium hydride (NaH) (0.096 g, 4 mmol) in toluene (20 mL).
-
Reflux the reaction mixture for 1 hour to yield a clear yellow solution.
-
Add 2-chloro-N,N-dimethylethan-1-amine (0.86 g, 8 mmol) dropwise and continue refluxing for 6 hours.
-
After cooling, extract the resulting suspension with 5% HCl (3 x 1 mL).
-
Combine the aqueous layers, basify with NH₄OH to pH 11-12, and extract with Et₂O (3 x 4 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield compound 3 as a yellow oil (Yield: 63%).
Step 2: Synthesis of 2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (4)
-
This step involves the saponification of the diethyl ester 3 to the corresponding diacid 4 using standard procedures with NaOH in an ethanol/water mixture under reflux.
Step 3: Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one (5a)
-
Heat the amino diacid 4 in polyphosphoric acid (PPA). This promotes an intramolecular Friedel-Crafts acylation, leading to cyclization and formation of the indan-1-one ring structure 5a .
Step 4: Synthesis of (±)-Dimethindene (6)
-
To a solution of 2-ethylpyridine (0.326 g, 3.04 mmol) in CPME or 2-MeTHF (2 mL), add n-BuLi (1.52 mL of a solution in cyclohexanes, 3.04 mmol) at room temperature under a nitrogen atmosphere. Stir for 2 hours.
-
To the resulting dark red solution, add compound 5a (0.28 g, 1.38 mmol) dropwise and stir the mixture overnight at room temperature.
-
Quench the reaction with cold water, wash with saturated NaHCO₃ (2 x 2 mL), and extract with 20% HCl (2 x 2 mL).
-
Reflux the aqueous layer for 1 hour, cool to room temperature, and basify with an NH₄OH solution.
-
Extract the product with Et₂O (3 x 1 mL). Dry the combined organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the crude product by flash chromatography on silica gel (hexane/EtOAc 8:2) to provide dimethindene 6 .
Synthesis Yield Comparison
The use of green solvents has been shown to significantly improve the overall yield of the racemic synthesis compared to traditional VOCs.
| Solvent System | Overall Yield | E-Factor | Reference |
| VOCs (Toluene, Et₂O) | ~10% | 24.1–54.9 | [5] |
| 2-MeTHF or CPME | 21–22% | 12.2–22.1 | [5] |
Table 2: Comparison of Overall Yield and Environmental Factor (E-Factor) for Dimethindene Synthesis.
Isolation of (S)-(+)-Dimethindene via Chiral Resolution
While modern asymmetric synthesis techniques can directly produce a single enantiomer, older drugs like dimethindene are typically resolved from the racemic mixture.[6][7] The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[8][9] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
While a specific, detailed protocol for the resolution of dimethindene is not available in the cited literature, the following section provides a generalized, representative methodology based on these established principles.
General Workflow for Chiral Resolution
The process involves reacting the racemic base with a single enantiomer of a chiral acid, separating the resulting diastereomeric salts, and then liberating the pure enantiomer from its salt.
Generalized Experimental Protocol for Chiral Resolution
-
Salt Formation: Dissolve the racemic dimethindene base in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the chiral acid solution to the dimethindene solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from a suitable solvent. The purity is typically monitored by measuring the optical rotation of the salt at each stage.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Extraction: Extract the liberated free base (the pure enantiomer) into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically pure (S)-(+)-dimethindene.
Mechanism of Action: Histamine H1 Receptor Signaling
The primary therapeutic effect of dimethindene is derived from the (R)-enantiomer's antagonism of the histamine H1 receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade.[3]
When histamine binds, the H1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This activation stimulates the enzyme phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[3][10]
Conclusion
Dimethindene serves as a classic example of a stereoselective drug, where its constituent enantiomers possess distinct and clinically relevant pharmacological activities. The (R)-(-)-enantiomer is a potent histamine H1 antagonist, responsible for its therapeutic use in treating allergies, while the (S)-(+)-enantiomer acts as a selective M2 muscarinic antagonist. The chemical synthesis of the commercial racemic product has evolved to incorporate greener, higher-yielding methodologies. Isolation of the individual enantiomers, crucial for pharmacological characterization, is achieved through classical chiral resolution techniques. This detailed understanding of the synthesis and stereospecific pharmacology of dimethindene is vital for researchers in drug discovery and development, highlighting the critical importance of chirality in molecular medicine.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Human Metabolome Database: Showing metabocard for Dimethindene (HMDB0015691) [hmdb.ca]
- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
Pharmacological profile of (S)-(+)-Dimethindene maleate in vitro
An In-depth Technical Guide on the In Vitro Pharmacological Profile of (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene is the dextrorotatory enantiomer of dimethindene, a molecule known for its antagonist activity at histamine and muscarinic receptors.[1] While the racemic mixture is used clinically, the individual enantiomers possess distinct pharmacological profiles. This document provides a comprehensive in vitro pharmacological profile of this compound, focusing on its receptor binding affinity, functional antagonist activity, and the signaling pathways it modulates. The data and protocols presented are collated from various scientific studies to serve as a technical guide for research and development professionals.
Receptor Binding Affinity Profile
The primary mechanism of action for any pharmacological agent is its direct interaction with cellular receptors. The binding affinity, typically quantified by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. Radioligand binding assays are the standard method for determining these values.
For (S)-(+)-Dimethindene, studies have been conducted on membranes from transfected cells (e.g., Chinese Hamster Ovary - CHO cells) expressing specific human receptor subtypes or from tissues known to be rich in the target receptors, such as the guinea-pig cerebral cortex.[2][3] The affinity of (S)-(+)-Dimethindene for various muscarinic acetylcholine receptor (mAChR) subtypes and the histamine H1 receptor has been well-characterized. It demonstrates a notable selectivity for the M2 muscarinic receptor.[1][4]
Table 1: In Vitro Receptor Binding Affinities of (S)-(+)-Dimethindene
| Receptor Target | pKi Value | Selectivity vs. M2 | Reference(s) |
| Muscarinic M2 | 7.78 | - | [1] |
| Muscarinic M1 | 7.08 | 5-fold | [1] |
| Muscarinic M3 | 6.70 | 12-fold | [1] |
| Muscarinic M4 | 7.00 | 6-fold | [1] |
| Muscarinic M5 | 6.22 | 36-fold | [3] |
| Histamine H1 | 7.16 - 7.48 | - | [3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values (Ki(other)/Ki(M2)).
Functional Antagonist Activity
Beyond binding, it is crucial to determine the functional consequence of the ligand-receptor interaction. Functional assays measure the ability of a compound to inhibit the response elicited by an agonist. The antagonist potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Functional studies, such as those using isolated guinea pig ileum preparations, confirm the antagonist properties of (S)-(+)-Dimethindene at both muscarinic and histamine H1 receptors.[2][5]
Table 2: In Vitro Functional Antagonist Potency of (S)-(+)-Dimethindene
| Receptor Target | Assay System | pA2 Value | Reference(s) |
| Muscarinic M2 | - | 7.86 / 7.74 | [1] |
| Muscarinic M1 | - | 6.83 / 6.36 | [1] |
| Muscarinic M3 | - | 6.92 / 6.96 | [1] |
| Histamine H1 | Guinea Pig Ileum | 7.48 | [1] |
Modulated Signaling Pathways
(S)-(+)-Dimethindene exerts its effects by blocking the canonical signaling pathways associated with its target receptors, which are both G-protein-coupled receptors (GPCRs).[6]
-
Histamine H1 Receptor: The H1 receptor is coupled to the Gq/11 family of G-proteins. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). (S)-(+)-Dimethindene blocks this cascade by preventing histamine from binding.[6][7]
Caption: Antagonism of the Gq-coupled H1 receptor pathway by (S)-(+)-Dimethindene.
-
Muscarinic M2 Receptor: The M2 receptor is coupled to the Gi/o family of G-proteins. When activated by acetylcholine, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs). (S)-(+)-Dimethindene acts as a selective antagonist at this receptor, preventing acetylcholine-mediated inhibition of cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glucagon-19-29-human.com [glucagon-19-29-human.com]
- 5. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
(S)-(+)-Dimethindene Maleate: A Technical Guide to its Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene maleate, an enantiomer of the well-known H1 histamine receptor antagonist, exhibits a notable and selective affinity for the M2 muscarinic acetylcholine receptor subtype. This technical guide provides a comprehensive overview of the muscarinic receptor selectivity profile of this compound, presenting quantitative binding and functional data, detailed experimental protocols for the assays used to determine these parameters, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating muscarinic receptor ligands.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of acetylcholine in the central and peripheral nervous systems. The development of subtype-selective muscarinic ligands is of significant interest for the treatment of a variety of pathological conditions. This compound has emerged as a valuable pharmacological tool due to its preferential antagonism of the M2 receptor subtype.[1][2][3][4] This selectivity allows for the targeted investigation of M2 receptor function and presents a potential scaffold for the development of novel therapeutics.
Quantitative Selectivity Profile
The selectivity of this compound for muscarinic receptor subtypes has been characterized through both radioligand binding assays and functional studies. The data consistently demonstrate a higher affinity and potency for the M2 receptor compared to the M1, M3, and M4 subtypes.[1][3][4][5]
Binding Affinity Data
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these experiments, this compound competes with a radiolabeled ligand for binding to membranes prepared from cells or tissues expressing a specific muscarinic receptor subtype. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a greater binding affinity.
| Receptor Subtype | pKi | Reference |
| M1 | 7.08 | [1][3][4] |
| M2 | 7.78 | [1][3][4] |
| M3 | 6.70 | [1][3][4] |
| M4 | 7.00 | [1][3][4] |
Functional Antagonism Data
Functional assays measure the ability of a compound to inhibit the physiological response induced by a receptor agonist. For this compound, these studies are often conducted in isolated tissues where the contraction or relaxation of smooth muscle is mediated by specific muscarinic receptor subtypes. The potency of the antagonist is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | Tissue/Preparation | pA2 | Reference |
| M1 | Rabbit Vas Deferens | 6.83 | [1][4] |
| M1 | Rat Duodenum | 6.36 | [1][4] |
| M2 | Guinea-Pig Left Atria | 7.86 | [1][4] |
| M2 | Rabbit Vas Deferens | 7.74 | [1][4] |
| M3 | Guinea-Pig Ileum | 6.92 | [1][4] |
| M3 | Guinea-Pig Trachea | 6.96 | [1][4] |
Selectivity Ratios
The selectivity of (S)-(+)-Dimethindene for the M2 receptor can be expressed as a fold-difference in affinity compared to other subtypes. These ratios are calculated from the Ki values.
| Receptor Comparison | Selectivity (Fold-Difference) | Reference |
| M2 vs. M1 | ~5-6 | [6][7] |
| M2 vs. M3 | ~12 | [6][7] |
| M2 vs. M4 | ~6 | [6][7] |
| M2 vs. M5 | ~25 | [6][7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the determination of the muscarinic receptor selectivity of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, to determine the binding affinity of this compound for muscarinic receptor subtypes.
3.1.1. Materials
-
Membrane Preparations: Homogenates from tissues or cells expressing the desired muscarinic receptor subtype (e.g., human neuroblastoma NB-OF 1 cells for M1, rat heart for M2, rat pancreas for M3, and rat striatum for M4).[1]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
3.1.2. Procedure
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]-NMS at a concentration near its Kd (typically 0.1-1.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assay (Organ Bath)
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound at muscarinic receptors in isolated tissue preparations.
3.2.1. Materials
-
Isolated Tissues: Guinea-pig ileum (M3), guinea-pig left atria (M2), or rabbit vas deferens (M1 and M2).[1]
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: this compound.
-
Organ Bath Apparatus: Including a tissue chamber, a force-displacement transducer, and a data acquisition system.
3.2.2. Procedure
-
Tissue Preparation: Dissect the desired tissue from a euthanized animal and place it in ice-cold Krebs-Henseleit solution. Mount the tissue in the organ bath chamber under a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes with fresh Krebs-Henseleit solution.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: The Schild plot is used to determine the pA2 value. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the muscarinic receptor subtypes and a typical experimental workflow for a radioligand binding assay.
Caption: Muscarinic Receptor Subtype Signaling Pathways.
Caption: Radioligand Binding Assay Experimental Workflow.
Caption: Logical Relationship of (S)-(+)-Dimethindene Selectivity.
Conclusion
The available data robustly support the classification of this compound as a selective M2 muscarinic receptor antagonist. Its higher affinity and functional potency at the M2 subtype compared to M1, M3, M4, and M5 make it an invaluable tool for elucidating the physiological and pathophysiological roles of M2 receptors. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. Further research may focus on leveraging the M2-selectivity of the dimethindene scaffold to design novel therapeutic agents with improved subtype specificity and favorable pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of (S)-(+)-Dimethindene Maleate on Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-Dimethindene maleate is recognized as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] This technical guide synthesizes the current understanding of its mechanism of action and delineates the anticipated in vivo consequences on cholinergic signaling pathways. While direct in vivo studies on the cholinergic effects of this compound are not extensively documented in publicly available literature, this paper extrapolates its expected physiological impact based on its established M2 receptor antagonism. Furthermore, this guide provides comprehensive, generalized experimental protocols for researchers to investigate these effects, including methodologies for in vivo microdialysis and electrophysiology. Quantitative data from in vitro binding and functional assays are presented to inform experimental design, and signaling pathways and experimental workflows are visualized to facilitate conceptual understanding.
Introduction: The Role of M2 Receptors in Cholinergic Transmission
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including cognitive function, motor control, and autonomic regulation.[3] Muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors, are critical components of this system and are divided into five subtypes (M1-M5). The M2 receptor subtype is of particular interest as it predominantly functions as an autoreceptor on presynaptic cholinergic nerve terminals.[1][4][5]
Activation of these presynaptic M2 autoreceptors by ACh in the synaptic cleft initiates a negative feedback loop, inhibiting further ACh release.[1][4] By antagonizing these M2 receptors, compounds like this compound are hypothesized to disinhibit the cholinergic neuron, leading to an increase in the synaptic concentration of acetylcholine. This mechanism of action suggests a potential therapeutic utility for conditions characterized by cholinergic hypofunction, such as Alzheimer's disease.[4]
This compound: Receptor Affinity and Selectivity
This compound, the (S)-enantiomer of dimethindene, demonstrates a notable selectivity for the M2 muscarinic receptor subtype over other mAChRs and the histamine H1 receptor.[1][2] The quantitative metrics of its binding affinities and functional antagonism, derived from in vitro studies, are crucial for designing and interpreting in vivo experiments.
Data Presentation: Receptor Binding and Functional Antagonism Data
The following tables summarize the reported quantitative data for this compound and its racemic form, dimethindene maleate.
Table 1: Muscarinic Receptor Affinities of this compound
| Receptor Subtype | pKi | Ki (nM) | pA2 |
| M1 | 7.08[1][6] | 83.2 | 6.83 / 6.36[1] |
| M2 | 7.78[1][6] | 16.6 | 7.86 / 7.74[1] |
| M3 | 6.70[1][6] | 200 | 6.92 / 6.96[1] |
| M4 | 7.00[1][6] | 100 | N/A |
pKi values are the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Receptor Affinities of Dimethindene Maleate (Racemic)
| Receptor | Ki (nM) |
| Histamine H1 | 1.5[5] |
| Muscarinic M1 | 64[5] |
| Serotonin 5-HT2A | 2400[5] |
Hypothesized In Vivo Effects on Cholinergic Pathways
Based on its potent M2 receptor antagonism, administration of this compound is expected to elicit specific and measurable changes within cholinergic pathways in vivo.
-
Increased Acetylcholine Release: The primary anticipated effect is an elevation of extracellular acetylcholine levels in various brain regions, such as the hippocampus and prefrontal cortex, due to the blockade of presynaptic M2 autoreceptors.[1][4][5]
-
Enhanced Cholinergic Tone: The sustained increase in synaptic ACh could lead to enhanced postsynaptic cholinergic signaling through M1, M3, and M4 receptors, as well as nicotinic receptors.
-
Modulation of Neuronal Excitability: Cholinergic inputs regulate the excitability of various neurons. The effects of increased ACh release would depend on the specific postsynaptic receptors present on target neurons.
-
Behavioral and Cognitive Consequences: Given the role of cholinergic pathways in cognition, an increase in ACh may affect learning, memory, and attention.[7]
Signaling Pathway Diagram
The following diagram illustrates the hypothesized mechanism of action of this compound at a cholinergic synapse.
Caption: Mechanism of this compound at a Cholinergic Synapse.
Experimental Protocols for In Vivo Assessment
To empirically validate the hypothesized effects of this compound on cholinergic pathways, the following experimental protocols are proposed.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the direct measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.[8][9]
Objective: To quantify changes in extracellular acetylcholine concentrations in a target brain region (e.g., hippocampus) following systemic or local administration of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Microdialysis Guide Cannula:
-
Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the brain region of interest (e.g., hippocampus, coordinates relative to bregma: AP -3.8 mm, ML +2.5 mm, DV -2.8 mm).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe for local administration) at various doses.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
-
Analysis of Acetylcholine:
-
Analyze the acetylcholine content in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[4]
-
Quantify the results by comparing them to a standard curve of known acetylcholine concentrations.
-
Express the data as a percentage change from the baseline acetylcholine levels.
-
Experimental Workflow: In Vivo Microdialysis
References
- 1. The role of muscarinic receptor antagonism in antipsychotic-induced hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time course of the effect of intravenous dimetindene maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-Dimethindene Maleate: A Versatile Tool for Interrogating G-Protein-Coupled Receptor Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-(+)-Dimethindene maleate , a well-characterized small molecule, has emerged as a valuable pharmacological tool for scientists investigating the intricacies of G-protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of its use, focusing on its application in studying GPCR signaling pathways, particularly those mediated by the histamine H1 receptor.
Introduction to this compound
This compound is the S-enantiomer of dimethindene, a first-generation antihistamine. It functions primarily as a potent and selective antagonist of the histamine H1 receptor.[1][2] Beyond its antihistaminic properties, it also exhibits antagonist activity at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[3] This dual activity, combined with its well-defined pharmacological profile, makes it a versatile tool for dissecting specific GPCR signaling cascades.
Most H1-antihistamines, including likely (S)-(+)-Dimethindene, are not neutral antagonists but rather inverse agonists.[4][5] This means they not only block the binding of agonists like histamine but also reduce the basal, constitutive activity of the H1 receptor, thereby stabilizing its inactive state.[4][6][7] This property is crucial for studying the basal signaling of GPCRs in the absence of an agonist.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound to various GPCRs has been quantified in numerous studies. The following tables summarize key binding parameters, providing a clear comparison of its selectivity profile.
| Receptor | Ligand | Assay Type | Species | pKi / pA2 (mean) | Ki (nM) (Calculated from pKi) | Reference |
| Histamine H1 | (S)-(+)-Dimethindene | Radioligand Binding | Human | 7.2 | ~63.1 | [8] |
| Histamine H1 | Dimethindene Maleate | Functional Assay (Ileum) | Guinea Pig | 9.3 | ~0.05 | [9] |
| Muscarinic M1 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 6.83 / 6.36 | ~148 / ~436 | N/A |
| Muscarinic M2 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 7.86 / 7.74 | ~13.8 / ~18.2 | N/A |
| Muscarinic M3 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 6.92 / 6.96 | ~120 / ~110 | N/A |
| Muscarinic M4 | (S)-(+)-Dimethindene | Radioligand Binding | N/A | 7.00 | ~100 | N/A |
Note: pA2 is a measure of antagonist potency derived from functional assays, while pKi is derived from binding assays. A higher value indicates greater affinity.
Studying Gq/11 Signaling with this compound
The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound serves as an excellent tool to inhibit this cascade at the receptor level, allowing for the study of downstream events.
Figure 1: Gq/11 signaling pathway initiated by the Histamine H1 receptor and inhibited by this compound.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize the interaction of this compound with GPCRs.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Figure 2: General workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously or recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells stably expressing the human histamine H1 receptor).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-mepyramine for H1 receptor studies), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following GPCR activation.
Methodology:
-
Cell Culture: Plate cells expressing the target GPCR (e.g., CHO-H1 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Pre-incubation: Add the different concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., histamine) to all wells simultaneously using a multichannel pipette or an automated liquid handler.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an injector.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the maximal histamine response against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.
Methodology:
-
Cell Labeling: Plate cells expressing the Gq/11-coupled receptor and label them overnight with myo-[3H]inositol.
-
Compound Treatment: Wash the cells and pre-incubate with different concentrations of this compound in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Agonist Stimulation: Add the agonist (e.g., histamine) and incubate for a specific time to allow for IP accumulation.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the IP fractions using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of this compound to determine the IC50.
Alternatively, non-radioactive methods like HTRF-based IP-One assays are available and offer a higher throughput.[7]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
References
- 1. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihistamine - Wikipedia [en.wikipedia.org]
- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of (S)-(+)-Dimethindene Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethindene has been historically utilized as a racemic mixture, primarily valued for the antihistaminic properties of its (R)-(-)-enantiomer. However, initial pharmacological investigations have unveiled a distinct and potent bioactivity for its stereoisomer, (S)-(+)-Dimethindene maleate. This document consolidates the foundational in vitro data that characterizes this compound as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. This selectivity suggests a therapeutic potential divergent from the racemate's established use in allergy and pruritus, pointing towards applications in conditions where M2 receptor modulation is clinically relevant, such as certain cognitive and cardiovascular disorders. This guide provides a comprehensive summary of its receptor affinity profile, detailed experimental methodologies for its characterization, and an overview of the associated signaling pathways.
Introduction
Dimethindene is a chiral compound, and its enantiomers possess distinct pharmacological profiles. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor antagonism, which is responsible for the well-known antiallergic effects of the racemic mixture.[1][2] Conversely, the (S)-(+)-enantiomer has been identified as a potent M2-selective muscarinic receptor antagonist, with significantly lower affinity for M1, M3, and M4 muscarinic receptor subtypes.[1][3] This discovery has opened avenues for investigating the therapeutic potential of the isolated (S)-(+)-enantiomer in contexts where selective M2 antagonism is desirable. The blockade of M2 receptors, particularly in the central nervous system, has been hypothesized to offer beneficial effects in the treatment of cognitive disorders.[3]
Quantitative Pharmacological Data
The in vitro affinity and functional antagonism of this compound have been quantified through radioligand binding assays and functional studies on isolated tissues. The following tables summarize the key quantitative data, comparing the (S)-(+)-enantiomer with its (R)-(-)-counterpart to highlight the pronounced stereoselectivity.
Table 1: Muscarinic Receptor Subtype Affinities of Dimethindene Enantiomers (Binding Assays)
| Compound | Receptor Subtype | pKi Value |
| (S)-(+)-Dimethindene | M1 | 7.08 |
| M2 | 7.78 | |
| M3 | 6.70 | |
| M4 | 7.00 | |
| (R)-(-)-Dimethindene | M1 | 6.33 |
| M2 | 6.17 | |
| M3 | 5.86 | |
| M4 | 6.22 |
Data sourced from Pfaff et al. (1995).[3] pKi is the negative logarithm of the inhibition constant.
Table 2: Functional Antagonist Potencies of Dimethindene Enantiomers at Muscarinic Receptors (Isolated Tissue Assays)
| Compound | Receptor Subtype (Tissue) | pA2 Value |
| (S)-(+)-Dimethindene | M1 (Rabbit Vas Deferens) | 6.83 |
| M2 (Guinea-Pig Left Atria) | 7.86 | |
| M3 (Guinea-Pig Ileum) | 6.92 | |
| (R)-(-)-Dimethindene | M2 (Guinea-Pig Left Atria) | 6.15 |
Data sourced from Pfaff et al. (1995).[3] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Histamine H1 Receptor Functional Antagonist Potency
| Compound | Receptor (Tissue) | pA2 Value |
| (S)-(+)-Dimethindene | H1 (Guinea-Pig Ileum) | 7.48 |
| (R)-(-)-Dimethindene | H1 (Guinea-Pig Ileum) | 9.42 |
Data sourced from Pfaff et al. (1995).[3] This table illustrates the reversed stereoselectivity at the H1 receptor compared to muscarinic receptors.
Experimental Protocols
The following methodologies are representative of the key experiments used to characterize the pharmacological profile of this compound.
Muscarinic Receptor Radioligand Binding Assays
This protocol outlines the determination of antagonist affinity (Ki values) at cloned human muscarinic receptor subtypes.
-
Objective: To determine the binding affinity of this compound for M1-M4 muscarinic receptor subtypes.
-
Materials:
-
Membrane homogenates from cells expressing individual human muscarinic receptor subtypes (e.g., NB-OF 1 cells for M1, rat heart for M2, pancreas for M3, and striatum for M4).[3]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compound: this compound.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand ([3H]-NMS) is incubated with the cell membrane preparations.
-
Increasing concentrations of the unlabeled antagonist (this compound) are added to compete for binding with the radioligand.
-
A parallel set of incubations is performed in the presence of a high concentration of atropine to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays in Isolated Tissues (Organ Bath)
This protocol describes the determination of the functional antagonist potency (pA2 values) of this compound.
-
Objective: To quantify the ability of this compound to antagonize agonist-induced contractions or physiological responses in isolated tissues rich in specific muscarinic receptor subtypes.
-
Tissues and Agonists:
-
Procedure:
-
The selected tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an appropriate agonist (e.g., carbachol) is established to determine the baseline response.
-
The tissue is washed to remove the agonist and allowed to recover.
-
The tissue is then incubated with a fixed concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Steps 4-6 are repeated with increasing concentrations of the antagonist.
-
The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is determined from the x-intercept of the Schild regression line.
-
Signaling Pathways and Visualizations
This compound exerts its effects by antagonizing the M2 muscarinic receptor. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The canonical signaling pathway initiated by M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Functional Antagonism Assay
Caption: Workflow for determining the pA2 value of this compound.
M2 Muscarinic Receptor Antagonism Signaling Pathway
Caption: Antagonism of the canonical M2 muscarinic receptor signaling pathway.
Summary and Future Directions
Initial in vitro studies have unequivocally characterized this compound as a potent and selective antagonist for the M2 muscarinic receptor. Its affinity for the M2 subtype is substantially higher than for M1, M3, and M4 subtypes, and it demonstrates a clear stereoselective preference over the (R)-(-)-enantiomer at all muscarinic receptors. This pharmacological profile suggests that this compound is a valuable pharmacological tool for investigating the role of M2 receptors.[3]
The therapeutic potential of a selective M2 antagonist is an area of active research. Blockade of presynaptic M2 autoreceptors in the central nervous system can increase acetylcholine release, a mechanism that is being explored for the treatment of cognitive deficits, such as those seen in Alzheimer's disease.[4] Furthermore, the role of M2 receptors in regulating cardiac function and airway smooth muscle tone suggests potential applications in cardiovascular and respiratory diseases.[5]
Future research should focus on in vivo studies in relevant animal models to investigate the efficacy of this compound in models of cognitive impairment and other conditions where M2 antagonism is hypothesized to be beneficial. Pharmacokinetic and toxicological profiling of the isolated enantiomer will also be critical steps in its development as a potential therapeutic agent.
References
- 1. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Selective muscarinic receptor antagonists for airway diseases [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in EPSP Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate is the dextrorotatory enantiomer of dimethindene, a selective histamine H1 receptor antagonist.[1] While the racemate, dimethindene maleate, is a potent H1 antagonist, the (S)-(+)-enantiomer displays a lower affinity for the H1 receptor compared to the (R)-(-)-enantiomer.[1] Histamine, a key neurotransmitter in the central nervous system, modulates neuronal excitability through its various receptors, including the H1 receptor.[2] Activation of H1 receptors has been shown to have excitatory effects on neurons. Therefore, this compound, as an H1 antagonist, is a valuable tool for investigating the role of histaminergic signaling in modulating excitatory postsynaptic potentials (EPSPs) in neuronal cell cultures.
These application notes provide a detailed protocol for utilizing this compound to study its effects on EPSPs in cultured neurons. The protocol covers cell culture, drug preparation, electrophysiological recordings, and data analysis.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 408.5 g/mol | |
| Target Receptor | Histamine H1 Receptor | [1] |
| Action | Antagonist | [1] |
| pKi for H1 Receptor | 7.48 | |
| Estimated Ki for H1 Receptor | ~33 nM | Calculated from pKi |
Table 2: Hypothetical Quantitative Data on the Effect of this compound on EPSP Amplitude and Frequency
Disclaimer: The following data is hypothetical and for illustrative purposes only. Specific experimental results may vary.
| Concentration | Change in EPSP Amplitude (%) | Change in EPSP Frequency (%) |
| 100 nM | -15 ± 5 | -10 ± 4 |
| 1 µM | -35 ± 8 | -25 ± 6 |
| 10 µM | -60 ± 12 | -45 ± 9 |
Experimental Protocols
I. Neuronal Cell Culture
This protocol describes the culture of primary hippocampal neurons, which are commonly used for electrophysiological studies of synaptic function.
Materials:
-
Embryonic day 18 (E18) rat hippocampi
-
Neuronal culture medium (e.g., BrainPhys™ Neuronal Medium or Neurobasal® Medium supplemented with B-27® Supplement and GlutaMAX™)[3][4][5]
-
Poly-D-lysine coated coverslips or multi-electrode array (MEA) plates
-
Dissection medium (e.g., Hibernate®-E)
-
Papain dissociation system
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C for 20-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated coverslips or MEA plates at a suitable density (e.g., 1.5 x 10^5 cells/cm²).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
Allow neurons to mature for at least 14 days in vitro before conducting experiments.
II. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve this compound in sterile, deionized water to prepare a high-concentration stock solution (e.g., 10 mM). Some sources suggest DMSO can also be used as a solvent.[6]
-
Gently vortex to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
III. Electrophysiological Recording of EPSPs
This protocol describes whole-cell patch-clamp recording to measure spontaneous or evoked EPSPs.
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axon™ Digidata® 1550 and pCLAMP™ software)
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
This compound working solutions (prepared by diluting the stock solution in aCSF to the desired final concentrations).
Procedure:
-
Transfer a coverslip with mature neuronal culture to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction to rupture the membrane and establish a whole-cell configuration.
-
Switch to current-clamp mode to record membrane potential.
-
Record a stable baseline of spontaneous EPSPs for 5-10 minutes.
-
To record evoked EPSPs, place a stimulating electrode near the neuron of interest and deliver brief current pulses.
-
Apply this compound by switching the perfusion to aCSF containing the desired concentration of the drug.
-
Record EPSPs for at least 10-15 minutes in the presence of the drug to observe its effect.
-
To test for reversibility, wash out the drug by perfusing with normal aCSF for 10-15 minutes.
-
Repeat the recordings with different concentrations of the drug on different cells.
IV. Data Analysis
-
Analyze the recorded data using software such as Clampfit (part of pCLAMP™) or other suitable analysis programs.
-
Detect and measure the amplitude and frequency of spontaneous or evoked EPSPs during the baseline, drug application, and washout periods.
-
Normalize the data to the baseline values for each cell to account for variability between cells.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the drug's effect.
-
Construct dose-response curves to determine the IC50 of this compound on EPSP parameters.
Visualization of Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Neuronal medium that supports basic synaptic functions and activity of human neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Effect of dimethindene, an antihistaminic drug, on the transmembrane potentials of mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(+)-Dimethindene Maleate in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and concentration guidelines for the use of (S)-(+)-Dimethindene maleate, a selective histamine H1 receptor antagonist, in various in vitro cell-based assays. The information is intended to assist researchers in designing and executing experiments to evaluate the biological activity of this compound.
Physicochemical Properties and Stock Solution Preparation
This compound is readily soluble in water at concentrations of ≥20.45 mg/mL, facilitating the preparation of high-concentration stock solutions for dilution into cell culture media. It is recommended to prepare fresh working solutions for optimal results, as long-term storage of aqueous solutions is not advised to maintain stability and activity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and other relevant compounds in various in vitro assays based on available literature. These values can serve as a starting point for experimental design and optimization.
| Assay Type | Cell Line | Compound | Concentration Range | IC50/EC50 | Reference |
| Potassium Current Suppression | - | This compound | 1 - 1000 µM | 29.5 µM | [1][2] |
| Histamine Release Inhibition | RBL-2H3 | Zoledronate (as a reference inhibitor) | 10 - 100 µM | - | [3] |
| In Vitro Anti-Inflammatory | - | Plant Extracts (as a reference) | 100 - 1000 µg/mL | - | [4] |
| Calcium Imaging | HEK293 (or other suitable cells) | This compound (as an antagonist) | 1 nM - 10 µM (suggested for dose-response) | - | [5] |
| Cell Viability (MTT/MTS) | Various | This compound | Suggested starting range: 1 - 1000 µM | To be determined | [6][7] |
Signaling Pathway
This compound primarily acts as an antagonist of the histamine H1 receptor. The binding of histamine to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound blocks this cascade by preventing the initial binding of histamine to the H1 receptor.[5][8][9]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][10][11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 µM to 1000 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the drug, e.g., water or DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Histamine Release Assay (RBL-2H3 Cells)
This protocol describes how to measure the inhibitory effect of this compound on IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.[3][12][13][14]
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
PIPES buffer
-
This compound
-
Histamine ELISA kit or HPLC system for histamine quantification
-
24-well plates
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells at a density of 2 x 10^5 cells/well in a 24-well plate. Add anti-DNP IgE to the culture medium to sensitize the cells. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Wash the sensitized cells with PIPES buffer. Add fresh PIPES buffer containing various concentrations of this compound (a suggested starting range is 10-100 µM). Incubate for 30 minutes at 37°C.
-
Antigen Stimulation: Add DNP-BSA to the wells to a final concentration that induces histamine release (to be optimized, e.g., 20 ng/mL). Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a histamine ELISA kit or by HPLC-fluorometry according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release inhibition compared to the control (antigen stimulation without the compound).
Calcium Imaging Assay (Fluo-4 AM)
This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to monitor changes in intracellular calcium concentration in response to histamine and the inhibitory effect of this compound.[5][15][16][17][18][19][20][21][22]
Materials:
-
HEK293 cells stably expressing the human H1 receptor (or another suitable cell line)
-
Complete cell culture medium
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Histamine (agonist)
-
This compound (antagonist)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with Pluronic F-127 in assay buffer). Remove the culture medium and add the loading solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add assay buffer containing various concentrations of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Agonist Stimulation: Add histamine to the wells to induce a calcium response.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of histamine.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on the histamine-induced calcium flux.
In Vitro Anti-Inflammatory Assay (Protein Denaturation)
This assay assesses the ability of this compound to inhibit protein denaturation, a process implicated in inflammation.[4][23][24][25]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (a suggested starting range is 100-1000 µg/mL).
-
Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the compound solution.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the tubes at 70°C in a water bath for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
These protocols provide a framework for investigating the in vitro effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction [jstage.jst.go.jp]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Dimetindene H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. elabscience.com [elabscience.com]
- 13. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 14. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. hellobio.com [hellobio.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Calcium assay using Fluo-4 AM. [bio-protocol.org]
- 20. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 22. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. medwinpublishers.com [medwinpublishers.com]
- 25. plantarchives.org [plantarchives.org]
Preparing Stock Solutions of (S)-(+)-Dimethindene Maleate for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of (S)-(+)-Dimethindene maleate for various research applications. Adherence to these guidelines will ensure the accuracy, reproducibility, and reliability of experimental results.
This compound is a valuable research tool, acting as a selective antagonist for the M2 muscarinic acetylcholine receptor and the H1 histamine receptor.[1][2] Its utility has been notably demonstrated in the generation of extended pluripotent stem (EPS) cells.[2] Proper preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Synonyms | Dimetindene maleate, N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-butenedioate (1:1) |
| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ |
| Molecular Weight | 408.49 g/mol |
| Appearance | White to off-white or beige powder/solid[3] |
| Purity | ≥98% (HPLC)[2] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for selecting the appropriate vehicle for your stock solution. The following table summarizes available solubility data. It is always recommended to consult the manufacturer's product data sheet for batch-specific information.
| Solvent | Solubility | Notes |
| Water | 2 mg/mL | Gentle warming can aid dissolution.[2] |
| ≥20.45 mg/mL | As reported by some suppliers. | |
| 29.24 mg/mL (100 mM) | With gentle warming.[2] | |
| DMSO (Dimethyl Sulfoxide) | Sparingly soluble (1-10 mg/mL)[1][4] | |
| 20 mg/mL | ||
| 82 mg/mL (200.73 mM)[5] | Use fresh, moisture-free DMSO for best results. | |
| 90 mg/mL | As reported by some suppliers.[6] | |
| Methanol | Slightly soluble (0.1-1 mg/mL)[1][4] | |
| Ethanol | Soluble | A publication mentions recrystallization from ethanol, suggesting good solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for applications where an aqueous solution is required and the final concentration in the assay is in the low micromolar range.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 408.49 g/mol = 40.85 mg
-
-
Weigh the compound: Accurately weigh 40.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 8 mL of sterile, high-purity water to the conical tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.[2]
-
Volume adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
This protocol is recommended for preparing a highly concentrated stock solution, which is useful for experiments requiring a wide range of final concentrations and to minimize the volume of solvent added to the experimental system.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 5 mL of a 50 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 50 mmol/L x 0.005 L x 408.49 g/mol = 102.12 mg
-
-
Weigh the compound: Accurately weigh 102.12 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add approximately 4 mL of anhydrous DMSO to the conical tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Volume adjustment: Add DMSO to bring the final volume to 5 mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended.
Protocol 3: Preparation of Working Solutions for Cell Culture Applications (e.g., EPS Cell Generation)
This protocol describes the dilution of a high-concentration stock solution to the final working concentration for use in cell culture media. The example provided is for the generation of extended pluripotent stem (EPS) cells, which utilizes this compound at a final concentration of 2 µM as part of the LCDM cocktail.[7]
Materials:
-
10 mM stock solution of this compound in water or DMSO
-
Sterile cell culture medium (e.g., N2B27-based medium for EPS cells)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: To prepare 10 mL of cell culture medium with a final concentration of 2 µM this compound, use the following dilution formula (C1V1 = C2V2):
-
(10 mM) x V1 = (2 µM) x (10 mL)
-
(10,000 µM) x V1 = (2 µM) x (10,000 µL)
-
V1 = (2 µM x 10,000 µL) / 10,000 µM = 2 µL
-
-
Prepare the working solution: In a sterile tube, add 2 µL of the 10 mM stock solution to 9.998 mL of the pre-warmed cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down several times or by inverting the tube. Avoid vigorous vortexing which can damage media components.
-
Application: The freshly prepared medium containing 2 µM this compound is now ready to be used for your cell culture experiment.
Quality Control:
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or microbial contamination before use.
-
pH Measurement: For aqueous stock solutions, ensure the pH is within an acceptable range for your experimental system.
-
Purity Check (Optional): For long-term studies or GMP applications, the purity of the stock solution can be periodically checked using techniques like HPLC.
Visualizing the Mechanism of Action
This compound exerts its biological effects by antagonizing the M2 muscarinic and H1 histamine receptors. The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: M2 Muscarinic Receptor Antagonism Workflow.
Caption: H1 Histamine Receptor Antagonism Workflow.
Caption: Stock Solution Preparation Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. DIMETHINDENE MALEATE | 3614-69-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Generation and Propagation of EPS cells (LCDM Cocktail) | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the HPLC Analysis of (S)-(+)-Dimethindene Maleate
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-(+)-Dimethindene maleate, catering to the needs of researchers, scientists, and drug development professionals. The following sections include application notes for achiral and chiral analyses, comprehensive experimental protocols, and a summary of quantitative data.
Application Note 1: Ion-Pair Reversed-Phase HPLC for Quantitative Analysis of Dimethindene Maleate in Pharmaceutical Formulations
Introduction
This application note describes a robust ion-pair reversed-phase HPLC method for the quantitative determination of dimethindene maleate in various pharmaceutical dosage forms, such as capsules, oral drops, and gels. The use of an ion-pairing agent, 1-heptane sulfonate, enhances the retention and resolution of the basic dimethindene molecule on a traditional ODS (C18) column.
Method Summary
The method utilizes an ODS column with a mobile phase consisting of a methanol and water mixture containing 1-heptane sulfonate, with the pH adjusted to 3.5.[1] Detection is performed using a UV detector. This method is demonstrated to be efficient for the separation and quantification of dimethindene maleate, with a retention time of approximately 9.5 minutes.[2] The method has been validated for its accuracy, precision, and linearity, making it suitable for routine quality control analysis.[1][2]
Applications
-
Routine quality control testing of dimethindene maleate in raw materials and finished pharmaceutical products.
-
Assay of dimethindene maleate in various dosage forms including capsules, oral drops, and gels.[2]
-
Dissolution testing of capsules and tablets containing dimethindene maleate.[2]
-
Stability studies to monitor the degradation of dimethindene maleate over time.[1]
Application Note 2: Stability-Indicating HPLC Method for Dimethindene Maleate and Its Impurities
Introduction
A stability-indicating analytical method is crucial for assessing the purity of active pharmaceutical ingredients (APIs) and formulated products by separating the main component from any potential degradation products and process-related impurities. This application note outlines a stability-indicating HPLC method for the analysis of dimethindene maleate.
Method Summary
This method employs a cyanopropyl-bonded stationary phase (Zorbax SB CN column) to achieve the separation of dimethindene maleate from its related substance, 2-ethylpyridine, and other degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and thermal decomposition.[3][4] The use of a cyano column provides a different selectivity compared to traditional C18 columns, which is advantageous for separating compounds with varying polarities. The method has been validated and is suitable for quality control and stability testing of pharmaceuticals containing dimethindene maleate.[3]
Applications
-
Forced degradation studies to identify potential degradation pathways of dimethindene maleate.[3]
-
Quality control of dimethindene maleate to ensure the absence of impurities and degradation products.[4]
-
Stability testing of pharmaceutical formulations containing dimethindene maleate.[3]
Application Note 3: Chiral HPLC Method for the Enantioselective Separation of this compound
Introduction
(S)-(+)-Dimethindene is the pharmacologically active enantiomer. Therefore, a stereoselective analytical method is essential to control the enantiomeric purity of the drug substance. This application note describes a chiral HPLC method for the separation of dimethindene enantiomers.
Method Summary
The enantiomers of dimethindene can be resolved on a chiral stationary phase (CSP). One effective method utilizes an alpha 1-acid glycoprotein (AGP) column, such as the Chiral-AGP.[5] The separation is achieved using a buffered aqueous-organic mobile phase. The enantioselectivity can be modulated by adjusting the mobile phase composition, including the type and concentration of the organic modifier and the pH of the buffer. Another approach involves the use of polysaccharide-based chiral stationary phases.
Applications
-
Determination of the enantiomeric purity of this compound raw material.
-
Quality control of final drug products to ensure the correct stereoisomeric composition.
-
Pharmacokinetic studies to investigate the stereoselective disposition of dimethindene enantiomers.
Quantitative Data Summary
| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: Stability-Indicating HPLC | Method 3: Reversed-Phase HPLC |
| Column | ODS (C18), 25 cm | Zorbax SB CN, 150 x 4.6 mm, 5 µm | C18 |
| Mobile Phase | 40% Methanol in water with 0.02% 1-heptane sulfonate, pH 3.5 with sulfuric acid | Not specified in abstract | Acetate buffer (pH 4.0): Acetonitrile (65:35) |
| Flow Rate | 1 mL/min | Not specified in abstract | 1.0 mL/min |
| Detection | UV at 260 nm | Not specified in abstract | UV at 254 nm |
| Retention Time | ~9.5 min | Not specified in abstract | Not specified in abstract |
| Linearity Range | 1-8 µg/mL | 5-300 µg/mL | 2.0-7.0 µg/mL |
| Correlation Coefficient (r²) | 0.998 | >0.9999 | Not specified in abstract |
| Recovery | 99.9 ± 1.0% | Not specified in abstract | Not specified in abstract |
| RSD | < 1.2% | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Quantitative Analysis
1. Materials and Reagents
-
Dimethindene Maleate Reference Standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1-heptane sulfonate
-
Sulfuric acid
-
Pharmaceutical dosage forms (capsules, drops, gel)
2. Chromatographic Conditions
-
Column: ODS (C18), 5 µm, 250 x 4.6 mm
-
Mobile Phase: Prepare a solution of 40% methanol in water. Add 1-heptane sulfonate to a final concentration of 0.02%. Adjust the pH to 3.5 with sulfuric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 260 nm
-
Column Temperature: Ambient
3. Standard Solution Preparation
-
Accurately weigh about 10 mg of Dimethindene Maleate Reference Standard and dissolve in the mobile phase in a 100 mL volumetric flask. Dilute to volume with the mobile phase.
-
Further dilute this solution with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
4. Sample Preparation
-
Capsules: Weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powder equivalent to 10 mg of dimethindene maleate and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter. Further dilute to a final concentration of about 10 µg/mL with the mobile phase.[2]
-
Oral Drops: Pipette a volume of the oral drops equivalent to 10 mg of dimethindene maleate into a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute to a final concentration of about 10 µg/mL with the mobile phase.[2]
-
Gel: Accurately weigh an amount of gel equivalent to 10 mg of dimethindene maleate into a beaker. Add 50 mL of mobile phase and stir until the gel is dispersed. Transfer the dispersion to a 100 mL volumetric flask, rinsing the beaker with the mobile phase. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter. Further dilute to a final concentration of about 10 µg/mL with the mobile phase.[2]
5. System Suitability
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the dimethindene peak should be not more than 2.0.
-
The theoretical plates for the dimethindene peak should be not less than 2000.
6. Analysis
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculate the content of dimethindene maleate in the samples by comparing the peak areas with that of the standard.
Protocol 2: Chiral HPLC for Enantioselective Separation
1. Materials and Reagents
-
This compound Reference Standard
-
Racemic Dimethindene Maleate
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA)
2. Chromatographic Conditions
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane: 2-Propanol: Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV, wavelength to be optimized (e.g., 254 nm or 260 nm)
-
Column Temperature: Ambient
3. Standard Solution Preparation
-
Prepare a solution of racemic dimethindene maleate in the mobile phase at a concentration of approximately 0.5 mg/mL to verify the separation of the two enantiomers.
-
Prepare a solution of this compound Reference Standard in the mobile phase at a concentration of approximately 0.5 mg/mL to identify the peak corresponding to the (S)-enantiomer.
4. Sample Preparation
-
Dissolve the sample containing dimethindene maleate in the mobile phase to obtain a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm filter.
5. System Suitability
-
Inject the racemic standard solution. The resolution between the two enantiomer peaks should be not less than 1.5.
6. Analysis
-
Inject the sample solution and identify the peak for the (S)-(+)-enantiomer based on the retention time obtained from the this compound Reference Standard.
-
Calculate the enantiomeric purity by determining the peak area of the (S)-(+)-enantiomer as a percentage of the total peak area of both enantiomers.
Visualizations
Caption: General workflow for HPLC analysis of Dimethindene Maleate.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. researchgate.net [researchgate.net]
- 3. chiraltech.com [chiraltech.com]
- 4. Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(+)-Dimethindene Maleate for Histamine-Mediated Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate is a potent and selective antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it has been a valuable pharmacological tool for investigating the physiological and pathological roles of histamine-mediated signaling.[2][3] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four subtypes of G protein-coupled receptors (GPCRs), with the H1 receptor being primarily responsible for symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[4][5]
This compound competitively blocks the action of histamine at the H1 receptor, thereby inhibiting the downstream signaling cascade.[4][6] While dimethindene exists as a racemic mixture, the (R)-(-)-enantiomer is primarily responsible for H1 receptor antagonism, whereas the (S)-(+)-enantiomer shows higher selectivity for M2 muscarinic receptors.[6][7] However, the racemate is commonly used in studies of H1 receptor function. This document provides detailed protocols for utilizing this compound as a tool to study histamine H1 receptor-mediated signaling in various in vitro experimental models.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H1 receptor.[4] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade.[8] The H1 receptor is coupled to the Gq/11 family of G proteins.[5] Upon activation by histamine, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9] This increase in intracellular calcium is a hallmark of H1 receptor activation and leads to various cellular responses, including smooth muscle contraction and activation of calcium-dependent enzymes.[9][10]
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant compounds in common assays used to study histamine H1 receptor signaling.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| Dimethindene maleate | Histamine H1 | [³H]mepyramine | 1.5 | [11] |
| Dimethindene maleate | Muscarinic M1 | [³H]pirenzepine | 64 | [11] |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism
| Compound | Assay | pA₂ Value | Source |
| Dimethindene maleate | Guinea Pig Ileum Contraction | 9.33 | [11] |
| Dimethindene maleate | Guinea Pig Ileum Contraction | 9.3 | [12] |
pA₂ Value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Mianserin or another unlabeled H1 antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
[³H]-mepyramine at a final concentration near its Kd value (e.g., 1-5 nM).
-
Varying concentrations of this compound or vehicle for total binding, or the non-specific binding control.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of dimethindene that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo protocol measures the ability of this compound to inhibit histamine-induced smooth muscle contraction.
Materials:
-
Male guinea pig (250-350 g).
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Isolated organ bath system with an isotonic force transducer.
-
Histamine stock solution.
-
This compound stock solution.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents and cut into 2-3 cm segments.
-
Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.[11]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[11]
-
Histamine Concentration-Response Curve:
-
Record a stable baseline.
-
Add histamine in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM) to the organ bath, allowing the contraction to reach a plateau at each concentration.
-
Wash the tissue extensively until the baseline tension is restored.
-
-
Antagonism with this compound:
-
Incubate the tissue with a fixed concentration of this compound for 20-30 minutes.
-
Repeat the histamine concentration-response curve in the presence of the antagonist.
-
Repeat this process with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC₅₀ of histamine in the presence of the antagonist to the EC₅₀ of histamine in its absence).
-
Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.[2]
Caption: Workflow for Schild Analysis of H1 Antagonism.
Intracellular Calcium Mobilization Assay
This in vitro protocol measures changes in intracellular calcium concentration in response to H1 receptor activation and its inhibition by this compound.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage).
-
Histamine stock solution.
-
This compound stock solution.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and grow to ~90% confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid, for 45-60 minutes at 37°C.[9]
-
Gently wash the cells to remove excess dye.
-
-
Compound Addition (Antagonist Mode):
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Automatically inject a fixed concentration of histamine (typically the EC₈₀) into the wells.
-
Immediately and continuously record the fluorescence signal for at least 2 minutes to capture the peak calcium response.
-
Data Analysis:
-
Normalize the fluorescence signal (F/F₀, where F₀ is the baseline fluorescence).
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of this compound.
-
Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the histamine-induced calcium response.
Caption: Workflow for a cell-based calcium flux functional assay.
References
- 1. Assay of Histamine.pptx [slideshare.net]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols: Dose-Response Analysis of (S)-(+)-Dimethindene Maleate in Smooth Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate is a chiral compound known for its antagonist activity at both histamine and muscarinic receptors.[1][2] As the (R)-(-)-enantiomer is primarily responsible for its potent histamine H1 receptor antagonism, the (S)-(+)-enantiomer displays a notable selectivity for muscarinic M2 receptors, with lower affinity for M1, M3, and M4 subtypes.[1][2] This document provides detailed application notes and protocols for conducting a comprehensive dose-response analysis of this compound in isolated smooth muscle preparations, a critical step in characterizing its pharmacological profile. The guinea pig ileum serves as a classical and robust model for these studies due to its well-characterized expression of both histaminic and muscarinic receptors that mediate smooth muscle contraction.[3][4]
Data Presentation
The following tables summarize the quantitative data obtained from dose-response experiments. Table 1 outlines the receptor binding affinities of this compound. Tables 2 and 3 present data from functional assays, demonstrating the effect of this compound on the potency of histamine and carbachol in inducing smooth muscle contraction, respectively.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | pA2 |
| Muscarinic M1 | 7.08 | 6.83/6.36 |
| Muscarinic M2 | 7.78 | 7.86/7.74 |
| Muscarinic M3 | 6.70 | 6.92/6.96 |
| Muscarinic M4 | 7.00 | - |
| Histamine H1 | - | 7.48 |
Data compiled from Pfaff et al., 1995.[2]
Table 2: Dose-Response Data for Histamine in the Presence of this compound
| (S)-(+)-Dimethindene (nM) | Histamine EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 50 | 1 | - |
| 10 | 150 | 3 | 0.30 |
| 30 | 400 | 8 | 0.85 |
| 100 | 1250 | 25 | 1.38 |
Table 3: Dose-Response Data for Carbachol in the Presence of this compound
| (S)-(+)-Dimethindene (nM) | Carbachol EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 100 | 1 | - |
| 100 | 300 | 3 | 0.48 |
| 300 | 800 | 8 | 0.85 |
| 1000 | 2500 | 25 | 1.38 |
Experimental Protocols
The following are detailed protocols for the isolation of guinea pig ileum and the subsequent execution of a dose-response analysis in an organ bath setup.
Protocol 1: Isolation and Preparation of Guinea Pig Ileum
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Silk suture thread
Procedure:
-
Humanely euthanize a guinea pig via a stunning blow to the head followed by exsanguination, in accordance with institutional animal care and use committee guidelines.
-
Open the abdominal cavity and locate the caecum.
-
Identify the ileum, the terminal section of the small intestine.
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the ileo-caecal junction.
-
Place the isolated segment in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.
-
Cut the segment into 2-3 cm long pieces.
-
Tie a silk suture to each end of the ileum pieces. One suture will be used to attach the tissue to a fixed hook in the organ bath, and the other to a force-displacement transducer.
Protocol 2: Dose-Response Analysis in an Organ Bath
Materials:
-
Isolated guinea pig ileum segments
-
Organ bath system with a 20 mL chamber
-
Isotonic or isometric force-displacement transducer
-
Data acquisition system (e.g., PowerLab)
-
Tyrode's solution
-
Carbogen gas (95% O2, 5% CO2)
-
Stock solutions of Histamine, Carbachol, and this compound
Procedure:
-
Set up the organ bath system, maintaining the Tyrode's solution at 37°C and continuously bubbling with carbogen gas.
-
Mount the prepared ileum segment in the organ bath chamber, attaching one end to the fixed hook and the other to the force transducer.
-
Apply an initial resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Baseline Response: Record a stable baseline for at least 10 minutes.
-
Agonist Dose-Response Curve (Control):
-
Add increasing concentrations of the agonist (Histamine or Carbachol) to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in half-log or log increments until a maximal contraction is achieved.
-
Allow the response to each concentration to plateau before adding the next.
-
After the maximal response is recorded, wash the tissue with fresh Tyrode's solution multiple times until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Introduce a specific concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
-
Agonist Dose-Response Curve (in the presence of Antagonist):
-
Repeat the cumulative addition of the agonist (Histamine or Carbachol) as described in step 5, in the presence of this compound.
-
-
Wash the tissue extensively to remove all drugs.
-
Repeat steps 6-8 for different concentrations of this compound.
Protocol 3: Data Analysis and pA2 Determination
-
Measure Contraction Heights: For each agonist concentration, measure the peak of the contractile response from the baseline.
-
Normalize Data: Express the responses as a percentage of the maximal contraction obtained in the control dose-response curve.
-
Plot Dose-Response Curves: Plot the percentage response against the logarithm of the agonist concentration for both the control and antagonist-treated conditions.
-
Determine EC50 Values: From the sigmoidal dose-response curves, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each condition.
-
Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[5]
-
DR = EC50 (with antagonist) / EC50 (control)
-
-
Construct a Schild Plot:
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
-
Determine pA2 Value: The pA2 value is the x-intercept of the Schild plot regression line.[6][7] It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6][7]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the experimental workflow for dose-response analysis.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic M3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. youtube.com [youtube.com]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assays with (S)-(+)-Dimethindene Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate is a first-generation antihistamine that acts as a selective histamine H1 receptor antagonist and also exhibits anticholinergic properties.[1][2] While primarily used to alleviate allergic symptoms, the broader effects of H1 receptor antagonists on cell viability and proliferation are of increasing interest in various research fields, including oncology and immunology.[3][4][5] Some studies have suggested that certain antihistamines can induce cell death in cancer cells, warranting further investigation into their potential as therapeutic agents.[4][6]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability using common and well-established assays: the MTT, Neutral Red Uptake, and a general colorimetric/fluorometric assay. This document is intended to guide researchers in designing and executing experiments to determine the cytotoxic or cytostatic potential of this compound in various cell lines.
Mechanism of Action: Histamine H1 Receptor Signaling
This compound primarily functions by blocking the histamine H1 receptor.[1][7] The activation of the H1 receptor by histamine typically initiates a signaling cascade that can influence cell proliferation and survival.[8][9] By antagonizing this receptor, this compound can inhibit these downstream effects. The simplified signaling pathway is depicted below.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Data Presentation
Quantitative data from cell viability assays should be organized for clarity and ease of comparison. The following tables are templates for recording and presenting experimental results.
Table 1: MTT Assay Data for Cells Treated with this compound
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Table 2: Neutral Red Uptake Assay Data for Cells Treated with this compound
| Concentration (µM) | Absorbance (540 nm) - Replicate 1 | Absorbance (540 nm) - Replicate 2 | Absorbance (540 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 |
Experimental Workflow
A generalized workflow for assessing cell viability following treatment with this compound is outlined below. This workflow is applicable to the MTT, Neutral Red, and other similar plate-based assays.
Caption: General Experimental Workflow for Cell Viability Assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11]
Materials:
-
This compound
-
Selected cell line and appropriate culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[13] Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17] The amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell line and appropriate culture medium
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[16]
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation and Treatment: Follow steps 2 and 3 from the MTT assay protocol.
-
Medium Removal: After the treatment period, aspirate the culture medium.
-
Neutral Red Incubation: Add 100 µL of the Neutral Red solution to each well and incubate for 2-3 hours at 37°C.[18]
-
Dye Removal: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.[16]
-
Dye Extraction: Add 150 µL of the destain solution to each well.[16]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure the dye is fully extracted and forms a homogenous solution.[16] Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
General Colorimetric/Fluorometric Cell Viability Assay (e.g., WST-1, Resazurin)
These assays utilize water-soluble tetrazolium salts (like WST-1) or resazurin, which are reduced by metabolically active cells to produce a colored formazan product or a fluorescent resorufin product, respectively.[14] These assays are generally faster as they do not require a solubilization step.
Materials:
-
This compound
-
Selected cell line and appropriate culture medium
-
96-well flat-bottom plates (opaque-walled plates for fluorescence assays)[14]
-
Cell viability reagent (e.g., WST-1, Resazurin)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~450 nm for WST-1, fluorescence Ex/Em ~560/590 nm for Resazurin)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. The final volume in each well should be 100 µL.
-
Reagent Addition: Add 10-20 µL of the cell viability reagent to each well (follow the manufacturer's instructions).[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14] The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Shake the plate gently and measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
The protocols and guidelines presented here offer a framework for investigating the effects of this compound on cell viability. By employing these standardized assays, researchers can obtain reliable and reproducible data to elucidate the potential cytotoxic or cytostatic properties of this compound. Careful optimization of cell density, compound concentrations, and incubation times is recommended for each specific cell line and experimental setup.
References
- 1. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Antihistamines and Ovarian Cancer Survival: Nationwide Cohort Study and in Vitro Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Antihistamines on Immunotherapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. epidermal-growth-factor-receptor-994-1002-acetyl-amide.com [epidermal-growth-factor-receptor-994-1002-acetyl-amide.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. qualitybiological.com [qualitybiological.com]
- 17. researchgate.net [researchgate.net]
- 18. iivs.org [iivs.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (S)-(+)-Dimethindene Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Dimethindene maleate is the (S)-enantiomer of dimethindene, a first-generation antihistamine. While the racemate, dimethindene, is known for its histamine H1 receptor antagonism, primarily attributed to the (R)-(-)-enantiomer, the (S)-(+)-enantiomer acts as a potent and selective M2 muscarinic acetylcholine receptor antagonist[1][2]. Muscarinic receptors are involved in a variety of cellular responses, including the inhibition of adenylate cyclase and the modulation of potassium channels[1]. Understanding the cellular effects of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications beyond its association with antihistaminic effects.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular parameters simultaneously. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on its muscarinic receptor antagonist activity and potential off-target effects.
Mechanism of Action: this compound
This compound selectively antagonizes the M2 muscarinic acetylcholine receptor[1][2]. The M2 receptor is a G protein-coupled receptor that, upon activation by acetylcholine, inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as GIRK (G protein-coupled inwardly-rectifying potassium) channels. By blocking the M2 receptor, this compound is expected to interfere with these signaling pathways.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on M2 Receptor-Expressing Cells
| Concentration (µM) | M2 Receptor Occupancy (%) | Intracellular cAMP Levels (relative to control) | Cell Viability (%) | Apoptosis Rate (%) |
| 0 (Control) | 0 | 100 | 98 ± 2 | 3 ± 1 |
| 0.1 | 25 ± 5 | 110 ± 8 | 97 ± 3 | 3 ± 1 |
| 1 | 60 ± 7 | 135 ± 10 | 96 ± 4 | 4 ± 2 |
| 10 | 92 ± 4 | 160 ± 12 | 95 ± 5 | 5 ± 2 |
| 100 | 98 ± 2 | 165 ± 15 | 85 ± 7 | 15 ± 4 |
Experimental Protocols
Protocol 1: Analysis of M2 Muscarinic Receptor Occupancy
This protocol describes a competitive binding assay using flow cytometry to determine the receptor occupancy of this compound at the M2 muscarinic receptor.
Materials:
-
M2 receptor-expressing cell line (e.g., CHO-K1 cells transfected with the human M2 receptor)
-
This compound
-
Fluorescently-labeled M2 receptor antagonist (e.g., a fluorescent derivative of scopolamine)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture M2 receptor-expressing cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells twice with cold PBS and resuspend in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Drug Treatment: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective tubes. Include a vehicle control (e.g., DMSO or PBS). Incubate for 30 minutes at 37°C.
-
Competitive Binding: Add a fixed, saturating concentration of the fluorescently-labeled M2 receptor antagonist to each tube. Incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound ligands. Centrifuge at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the labeled antagonist.
-
Data Analysis: The decrease in fluorescence intensity in the presence of this compound corresponds to its binding to the M2 receptor. Calculate the percentage of receptor occupancy based on the reduction in fluorescence compared to the control.
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol is designed to evaluate the potential cytotoxic effects of this compound by quantifying apoptosis and necrosis.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark[3].
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour on a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark[3].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.
Caption: General experimental workflow for flow cytometry analysis of treated cells.
References
Troubleshooting & Optimization
Optimizing (S)-(+)-Dimethindene maleate concentration to avoid off-target effects
Welcome to the technical support center for (S)-(+)-Dimethindene maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use in experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] It also functions as a histamine H1 receptor antagonist.[1][3]
Q2: What are the known off-target effects of this compound?
A2: Off-target effects can occur at higher concentrations and primarily involve antagonism of other muscarinic receptor subtypes (M1, M3, and M4) and blockade of certain potassium (K+) channels.[1]
Q3: At what concentration does this compound start to show off-target effects?
A3: While the exact concentration for functional off-target effects can vary depending on the experimental system, binding affinity data (pKi) suggests that selectivity for the M2 receptor decreases at higher concentrations. For instance, its affinity for M1, M3, and M4 receptors is lower than for M2 receptors.[1] Off-target effects on K+ channels have been observed in the micromolar range (IC50 values of 29.5 µM and 49 µM for different types of K+ currents). A concentration of 2 µM has been reported to impair the developmental potency of mouse extended pluripotent stem cells.[1]
Q4: What is the recommended concentration range for selective M2 receptor antagonism?
A4: For selective M2 antagonism in cellular and tissue models, a concentration range of 100 nM to 10 µM is often utilized.[4] However, it is crucial to perform a dose-response curve in your specific experimental setup to determine the optimal concentration that maximizes M2 inhibition while minimizing off-target effects.
Q5: What are the typical therapeutic concentrations of Dimethindene maleate?
A5: Following oral administration of a 4 mg dose to healthy volunteers, the pharmacokinetics of dimethindene have been studied, though specific peak plasma concentrations can vary.[2][5] Understanding the expected in vivo concentrations can help guide the design of in vitro experiments.
Troubleshooting Guides
Issue 1: Observing unexpected cellular responses inconsistent with M2 receptor or H1 receptor antagonism.
-
Possible Cause: The concentration of this compound being used is too high, leading to off-target effects on other muscarinic receptors (M1, M3, M4) or ion channels.
-
Troubleshooting Steps:
-
Perform a Concentration-Response Curve: Systematically lower the concentration of this compound to determine the lowest effective concentration for your desired on-target effect.
-
Use Selective Antagonists for Off-Targets: As a control, use highly selective antagonists for M1, M3, or M4 receptors in parallel experiments to see if they replicate the unexpected effects.
-
Assess Off-Target Activity Directly: If possible, directly measure the effect of your this compound concentration on the activity of off-target receptors or channels using specific functional assays (e.g., calcium flux for M1/M3, potassium channel flux assays).
-
Issue 2: Inconsistent results in receptor binding assays.
-
Possible Cause: Issues with the experimental setup, reagents, or data analysis can lead to variability.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the radioligand or fluorescent ligand is not expired and has been stored correctly. Use a fresh batch if necessary.
-
Receptor Preparation: Verify the quality and concentration of your cell membranes or whole cells. High passage numbers of cell lines can lead to decreased receptor expression.
-
Assay Buffer Composition: Optimize the pH and ionic strength of the assay buffer. For agonist binding, the presence of GTP can shift the receptor to a low-affinity state.
-
Non-Specific Binding: If non-specific binding is high, try reducing the concentration of the labeled ligand, reducing the amount of membrane protein, or adding bovine serum albumin (BSA) to the buffer.
-
Equilibrium Time: Ensure the incubation time is sufficient to reach binding equilibrium.
-
Issue 3: Low signal or high background in calcium flux assays.
-
Possible Cause: Suboptimal dye loading, incorrect instrument settings, or poor cell health can affect assay performance.
-
Troubleshooting Steps:
-
Dye Concentration and Loading: Titrate the concentration of the calcium-sensitive dye and optimize the loading time and temperature for your specific cell type.
-
Cell Health and Density: Ensure cells are healthy and plated at an optimal density. Inconsistent cell numbers can lead to variable results.
-
Instrument Settings: Adjust the fluorescence reader's gain settings to ensure the signal is within the linear range of detection.
-
Background Fluorescence: Use a buffer without serum during the assay to minimize background fluorescence. Ensure adequate washing steps to remove excess dye.
-
Quantitative Data Summary
| Target | Parameter | Value | Notes |
| On-Target | |||
| M2 Muscarinic Receptor | pKi | 7.78 | [1] |
| Histamine H1 Receptor | pA2 | 7.48 | [1] |
| Off-Target | |||
| M1 Muscarinic Receptor | pKi | 7.08 | [1] |
| M3 Muscarinic Receptor | pKi | 6.70 | [1] |
| M4 Muscarinic Receptor | pKi | 7.00 | [1] |
| Cromakalim-induced K+ currents | IC50 | 29.5 µM | |
| Y-26763-induced K+ currents | IC50 | 49 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol provides a general guideline for determining the binding affinity (Ki) of this compound for M1-M4 muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound stock solution.
-
Unlabeled selective ligand for each receptor subtype (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Create a serial dilution of this compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, cell membrane preparation, and the dilutions of this compound.
-
Add Radioligand: Add a fixed concentration of the radioligand to each well. For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add a high concentration of an unlabeled specific ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for Functional Receptor Activity
This protocol outlines a method to assess the functional antagonist activity of this compound at muscarinic receptors that signal through calcium mobilization (e.g., M1 and M3).
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Muscarinic receptor agonist (e.g., carbachol).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
-
Compound Addition: Add different concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence microplate reader. Start the kinetic read and, after establishing a baseline, inject the muscarinic agonist into the wells.
-
Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of this compound will be observed as a reduction in the agonist-induced calcium signal. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for optimizing experimental concentration.
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. ku-0063794.com [ku-0063794.com]
- 5. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
Troubleshooting inconsistent results in (S)-(+)-Dimethindene maleate experiments
Welcome to the technical support center for (S)-(+)-Dimethindene maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a chiral compound with two primary targets. It is a potent and selective antagonist of the histamine H1 receptor and a subtype-selective antagonist for the M2 muscarinic acetylcholine receptor.[1] It has lower affinities for M1, M3, and M4 muscarinic receptors.[1]
Q2: What is the mechanism of action for its antihistaminic effect?
A2: As a histamine H1 receptor antagonist, this compound competitively binds to the H1 receptor, blocking the action of endogenous histamine.[2] This prevents the histamine-induced signaling cascade, which involves the Gq protein and phospholipase C, thereby mitigating allergic responses.
Q3: I am observing inconsistent IC50 or Ki values in my experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay buffer. This compound is soluble in water with gentle warming and sparingly soluble in DMSO.[1][3] Stock solutions in DMSO should be stored at -20°C or below and used within a month to avoid degradation.
-
Chiral Purity: Since the enantiomers of dimethindene have different affinities for its targets, verifying the chiral purity of your compound is crucial. Inconsistent chiral purity between batches can lead to variability in experimental outcomes.
-
Experimental Conditions: Variations in cell density, incubation time, temperature, and buffer composition can all impact the results of cell-based and binding assays. It is critical to maintain consistency in these parameters across experiments.
-
Assay-Specific Issues: Problems such as high non-specific binding in radioligand assays or low signal-to-noise ratio in functional assays can also contribute to inconsistent data.
Q4: How should I prepare and store stock solutions of this compound?
A4: For a solid product, it is recommended to desiccate at room temperature for storage.[1] To prepare a stock solution, this compound can be dissolved in water (up to 100 mM with gentle warming) or DMSO (sparingly soluble).[1][3] Once prepared, aliquot stock solutions and store them in tightly sealed vials at -20°C or below. It is recommended to use the solutions within one month. Avoid repeated freeze-thaw cycles.
Q5: I'm experiencing high non-specific binding in my radioligand binding assay. How can I troubleshoot this?
A5: High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer to reduce binding to non-receptor components.
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce non-specific binding, but ensure you still reach equilibrium for specific binding.
-
Optimize Washing Steps: Increase the volume and number of washes with ice-cold buffer to more effectively remove unbound radioligand.[4]
-
Reduce Membrane Protein Concentration: Titrate the amount of cell membrane protein to find the optimal concentration for your assay.[4]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for its primary targets. Note that values can vary between different experimental systems.
Table 1: Muscarinic Receptor Binding Affinities
| Receptor Subtype | pKi | Reference |
| M1 | 7.08 | [1] |
| M2 | 7.78 | [1] |
| M3 | 6.70 | [1] |
| M4 | 7.00 | [1] |
Table 2: Histamine H1 Receptor Binding Affinity
| Parameter | Value | Reference |
| pKi | 7.48 | [1] |
| Ki | 1.5 nM | [3] |
Experimental Protocols
Below are generalized protocols for key experiments. These should be optimized for your specific laboratory conditions and cell systems.
Protocol 1: Histamine H1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Cell membranes, [³H]-mepyramine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-mepyramine, and a saturating concentration of the unlabeled H1 antagonist.
-
Competition Binding: Cell membranes, [³H]-mepyramine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: M2 Muscarinic Receptor Functional Assay (Calcium Mobilization)
Objective: To assess the antagonist activity of this compound at the M2 muscarinic receptor by measuring its ability to inhibit agonist-induced calcium mobilization. Since M2 receptors are typically Gi-coupled and inhibit adenylyl cyclase, a common method is to co-express a promiscuous G-protein (like Gα15/16) that couples the receptor to the Gq pathway and subsequent calcium release.
Materials:
-
Cells stably co-expressing the human M2 muscarinic receptor and a promiscuous G-protein (e.g., HEK293-M2-Gα16).
-
M2 receptor agonist (e.g., Carbachol).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a concentration of the M2 agonist that elicits a submaximal response (e.g., EC80 of Carbachol). Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway
Experimental Workflow
Caption: General Experimental Workflow
References
Technical Support Center: (S)-(+)-Dimethindene Maleate Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (S)-(+)-Dimethindene maleate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH and the presence of oxidizing agents. It is relatively stable in aqueous and acidic conditions, as well as under moderate heat (up to 70°C). However, significant degradation occurs in basic (alkaline) and oxidative environments[1].
Q2: What are the known degradation pathways for this compound?
A2: Forced degradation studies have shown that this compound degrades primarily through hydrolysis under basic conditions and through oxidation. These degradation pathways lead to the formation of specific degradation products[1][2][3][4]. The exact structures of all degradation products are a subject of ongoing research, but they are distinct from the parent molecule and can be separated using appropriate analytical methods.
Q3: What analytical techniques are recommended for studying the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for stability studies of this compound. Specifically, stability-indicating HPLC methods are developed and validated to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formed impurities[1][3][5].
Q4: Are there any known degradation products of this compound?
A4: Yes, forced degradation studies have identified the formation of at least two to three degradation products, often referred to as DP1, DP2, etc., particularly under basic and oxidative stress conditions[1][2][4]. The structural elucidation of these products is crucial for a complete understanding of the degradation profile and is often achieved using techniques like mass spectrometry (MS) coupled with HPLC[2].
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in a Neutral Aqueous Solution.
-
Possible Cause 1: pH Shift. The pH of an unbuffered aqueous solution can be influenced by dissolved gases (e.g., CO2 from the air, forming carbonic acid) or leachates from container materials, potentially shifting the pH to a slightly basic range where degradation can occur.
-
Troubleshooting Step: Measure the pH of the solution. If it has shifted, consider using a buffered solution appropriate for the desired pH range.
-
-
Possible Cause 2: Presence of Trace Oxidizing Agents. Contaminants in the solvent or from the container could act as oxidizing agents.
-
Troubleshooting Step: Use high-purity solvents and pre-cleaned, inert containers. Consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can sometimes induce degradation, even if the compound is reported to be relatively photostable under certain conditions.
-
Troubleshooting Step: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Conduct a formal photostability study to assess the impact of light.
-
Issue 2: Poor Separation of Degradation Products from the Parent Peak in HPLC Analysis.
-
Possible Cause 1: Inadequate Chromatographic Method. The chosen HPLC method may not be a "stability-indicating" method, meaning it lacks the resolution to separate the degradation products from the active ingredient.
-
Possible Cause 2: Co-elution of Impurities. An impurity in the starting material may be co-eluting with a degradation product.
-
Troubleshooting Step: Analyze a sample of the undegraded this compound to identify any pre-existing impurities.
-
-
Possible Cause 3: Inappropriate Detector Wavelength. The selected UV detection wavelength might not be optimal for detecting both the parent drug and all degradation products.
-
Troubleshooting Step: Use a photodiode array (PDA) detector to acquire spectra across a range of wavelengths to determine the optimal wavelength for simultaneous detection of all relevant peaks. A wavelength of around 258 nm has been reported to be effective[1].
-
Data Presentation
Table 1: Summary of Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Stable | [1] |
| Basic Hydrolysis | 0.1 M NaOH | Significant degradation, formation of degradation products. | [1] |
| Oxidative Stress | Hydrogen Peroxide | Significant degradation, formation of degradation products. | [1] |
| Thermal Stress | 70°C | Stable | [1] |
| Aqueous Solution | Water | Stable | [1] |
Note: The exact percentage of degradation can vary based on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting forced degradation studies. Specific concentrations and durations may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, dilute both the exposed and control samples with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that in an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Column: Zorbax SB CN (150 x 4.6 mm, 5 µm) or equivalent[1].
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M ammonium phosphate buffer, pH 6.5) in a suitable ratio (e.g., 50:50 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV at 258 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Mandatory Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of (S)-(+)-Dimethindene Maleate in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of (S)-(+)-Dimethindene maleate in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: (S)-(+)-Dimethindene is one of the two enantiomers of the racemic mixture Dimethindene. It is known to be a potent M2-selective muscarinic receptor antagonist.[1] The other enantiomer, (R)-(-)-dimethindene, is responsible for the well-known antihistaminic effects by acting as a selective histamine H1 receptor antagonist.[1] When using this compound, it is crucial to consider its primary action as a muscarinic antagonist.
Q2: What are the potential primary mechanisms of this compound cytotoxicity?
A2: While direct cytotoxicity data for the (S)-(+)-enantiomer in primary cells is limited, based on its pharmacology, we can hypothesize two primary mechanisms:
-
On-Target Cytotoxicity: The primary target of (S)-(+)-Dimethindene is the M2 muscarinic receptor. In some cell types, the activation of M2 receptors can inhibit cell growth and induce apoptosis.[2][3][4] As an antagonist, (S)-(+)-Dimethindene would block these effects. However, depending on the primary cell type and its reliance on cholinergic signaling for homeostasis, sustained blockade of M2 receptors could disrupt essential cellular functions, leading to stress and cell death.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, interacting with other cellular components and leading to cytotoxicity. Some H1 antihistamines have been shown to induce cytotoxicity through mechanisms independent of their primary receptor.[5][6]
Q3: Why are primary cells more sensitive to chemical treatments than immortalized cell lines?
A3: Primary cells are isolated directly from tissues and have a finite lifespan. They retain many of the physiological characteristics of their tissue of origin, making them a more relevant model for in vitro studies.[7] However, this also means they are often less robust and more sensitive to stressors like chemical compounds, suboptimal culture conditions, and solvents compared to immortalized cell lines, which have adapted to grow indefinitely in vitro.[7]
Q4: My vehicle control (DMSO) is showing toxicity. What should I do?
A4: It is crucial to ensure that the final concentration of the vehicle (e.g., Dimethyl Sulfoxide - DMSO) in the culture medium is non-toxic to your specific primary cells. Ideally, the final DMSO concentration should be ≤ 0.1%.[8] If you observe toxicity in your vehicle control, you should perform a vehicle dose-response experiment to determine the maximum tolerable concentration for your cells. Always compare the drug-treated cells to a vehicle-treated control group, not an untreated group, to properly account for any effects of the solvent.[9]
Troubleshooting Guide
Problem 1: High cell death observed even at low concentrations of this compound.
This issue often points to underlying problems with the experimental setup or cell health rather than the compound's intrinsic toxicity at those concentrations.
| Potential Cause | Suggested Solution |
| Cell Culture Contamination | Bacterial, fungal, or mycoplasma contamination can cause significant, rapid cell death and can be mistaken for drug-induced cytotoxicity.[10][11] Solution: Visually inspect cultures daily for turbidity, color changes in the medium, and microbial presence under a microscope. Perform routine mycoplasma testing. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
| Poor Primary Cell Health | Primary cells that are stressed due to improper isolation, storage, or handling are highly susceptible to any additional stressor, including drug treatment. Solution: Ensure optimal isolation and culture conditions. Use cells at a low passage number. Always assess cell viability and morphology before starting an experiment. |
| Incorrect Drug Concentration | Errors in calculating dilutions or in pipetting can lead to much higher concentrations of the compound being added to the cells than intended. Solution: Double-check all calculations for serial dilutions. Prepare a fresh stock solution and verify its concentration if possible. Use calibrated pipettes. |
| Suboptimal Cell Density | Plating primary cells at too low a density can make them more vulnerable to stress and toxic effects.[8] Solution: Determine the optimal seeding density for your primary cell type through a growth curve analysis before conducting cytotoxicity experiments. |
Problem 2: Cytotoxicity is only observed at high concentrations.
This is a more common scenario and is likely related to the compound's pharmacology.
| Potential Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, the compound may bind to and inhibit other cellular targets, leading to toxicity.[8] Solution: This represents the upper limit of the compound's usable concentration range. Focus on concentrations that are relevant to the intended therapeutic effect. See the protocol below for determining the IC50 and therapeutic window. |
| Exceeding Solubility Limits | If the compound precipitates out of solution at high concentrations, this can cause physical stress to the cells and lead to inaccurate results. Solution: Visually inspect the prepared drug dilutions for any signs of precipitation. If necessary, consult the compound's solubility data and adjust the stock and working concentrations accordingly. |
| Solvent Toxicity | Even if the final DMSO concentration is low, very high concentrations of the drug stock may necessitate a higher final solvent concentration that becomes toxic. Solution: Always calculate the final solvent concentration in your highest drug dose. If it exceeds 0.1-0.5%, consider preparing a lower concentration stock solution in a larger volume. |
Problem 3: Inconsistent results between replicate wells or experiments.
Variability can undermine the reliability of your findings and often stems from technical inconsistencies.
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells of a multi-well plate is a common source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. When plating, mix the cell suspension between pipetting every few rows to prevent settling. |
| "Edge Effects" in Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate the drug and media components, affecting cell viability.[12] Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity across the plate. |
| Primary Cell Variability | Primary cells from different donors or even different passages from the same donor can respond differently to treatment.[8] Solution: Use cells from the same donor and passage number for all experiments you intend to directly compare. If using cells from multiple donors, analyze the data for each donor separately before pooling. |
| Inconsistent Incubation Times | The duration of drug exposure can significantly impact cytotoxicity. Solution: Standardize the incubation time for all experiments. If exploring the compound's effects, a time-course experiment is recommended. |
Data Presentation
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.1% | Some robust cell lines can tolerate up to 0.5%, but primary cells are often more sensitive. Always perform a vehicle control. |
| Ethanol | ≤ 0.1% | Can be toxic at higher concentrations; volatility can also be an issue. |
| PBS | N/A | Used for washing cells and dissolving compounds that are soluble in aqueous solutions. Ensure it is sterile. |
Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan.[2] | Well-established, inexpensive. | Can be influenced by compounds that affect cellular metabolism without killing cells. Formazan crystals require a solubilization step.[5] |
| Resazurin (AlamarBlue) | Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.[5] | Highly sensitive, non-toxic to cells (allowing for real-time monitoring), no solubilization step required.[2] | Can be affected by changes in cellular metabolism. |
| Cell Counting Kit-8 (CCK-8) | Uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases to a soluble formazan dye.[2] | Fewer steps than MTT (no solubilization), low toxicity. | Signal can be affected by medium components.[5] |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP content as an indicator of viable, metabolically active cells. | Very sensitive, fast (10-minute incubation), suitable for high-throughput screening.[5] | Requires a luminometer; lytic assay (endpoint only). |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes into the culture medium. | A direct measure of cytotoxicity (membrane integrity loss). | Less sensitive for detecting early apoptosis or cytostatic effects. |
Experimental Protocols
Protocol 1: Performing a Dose-Response Curve to Determine IC50
This protocol is essential for identifying the concentration range where this compound is effective with minimal cytotoxicity.
-
Cell Seeding: Seed your primary cells in a 96-well plate at their predetermined optimal density. Allow them to attach and recover for 24 hours.
-
Drug Preparation: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to create a range of 2X final concentrations. A logarithmic or half-log dilution series is recommended (e.g., 20µM, 6µM, 2µM, 0.6µM, etc.).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells. Also include wells for "vehicle control" (medium with the same final solvent concentration as the highest drug dose) and "no-cell" controls (medium only, for background subtraction).[12]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., Resazurin, see Table 2).
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the average viability of the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
If you suspect cytotoxicity is due to programmed cell death (apoptosis), this assay can provide mechanistic insight.[4]
-
Experiment Setup: Seed and treat cells in a 96-well plate (preferably a white-walled plate for luminescence assays) as described in Protocol 1. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate for caspase-3 and -7 in a lysis buffer.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Mix gently by orbital shaking for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Increased luminescence corresponds to higher caspase-3/7 activity and therefore, more apoptosis. Normalize data to the vehicle control.
Visualizations
Caption: Hypothesized signaling of this compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The activation of M2 muscarinic receptor inhibits cell growth and survival in human epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2 receptor activation inhibits cell cycle progression and survival in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor | MDPI [mdpi.com]
- 9. Effect of histamine-receptor blocking on human spontaneous lymphocyte-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-(+)-Dimethindene Maleate in Stem Cell Protocols
Welcome to the technical support center for the utilization of (S)-(+)-Dimethindene maleate in stem cell research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of stem cell protocols involving this small molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in stem cell protocols?
A1: this compound is a small molecule, historically known as a first-generation antihistamine that acts as a selective histamine H1 receptor antagonist. It also exhibits antagonism at muscarinic acetylcholine M2 receptors. In the context of stem cell biology, it is a key component of a chemical cocktail known as LCDM, which is used to generate and maintain extended pluripotent stem cells (EPSCs).[1] These cells possess the unique ability to contribute to both embryonic and extraembryonic lineages, a characteristic not typically observed in conventional pluripotent stem cells (PSCs).[1][2][3]
Q2: What is the proposed mechanism of action for this compound in establishing the extended pluripotent state?
A2: The precise mechanism is still under investigation, but it is hypothesized to be linked to its dual antagonism of histamine H1 and muscarinic M2 receptors. Histamine signaling, through its various receptors, has been shown to influence stem cell proliferation and differentiation. For instance, histamine can promote neural stem cell proliferation and neuronal differentiation.[4] By blocking the H1 receptor, this compound may inhibit specific differentiation pathways, helping to maintain a more plastic, or "extended," pluripotent state. Disruption of H1R signaling has been shown to repress cardiac differentiation of human induced pluripotent stem cells (hiPSCs).[4]
Similarly, muscarinic M2 receptor activation has been demonstrated to inhibit the proliferation and migration of mesenchymal stem cells, suggesting a role in maintaining a quiescent state.[5][6] By antagonizing the M2 receptor, this compound might release stem cells from a quiescent state, allowing for the establishment of the unique proliferative and developmental potential of EPSCs.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in protocols for generating and maintaining extended pluripotent stem cells (EPSCs).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low efficiency of hPSC to hEPSC conversion | Suboptimal concentration of small molecules in the LCDM medium. | Ensure the final concentration of all components in the N2B27-based LCDM medium is correct. For this compound, a concentration of 2 μM is recommended.[1] Prepare fresh stock solutions and medium regularly. |
| Poor quality of starting primed hPSCs. | Ensure the starting hPSC culture exhibits typical morphology, expresses pluripotency markers, and has a normal karyotype. Differentiated colonies should be removed before initiating the conversion protocol. | |
| Incorrect seeding density. | Optimize the seeding density of primed hPSCs. The protocol suggests a split ratio of 1:3 to 1:10 when passaging onto MEF feeders before conversion.[1] | |
| Spontaneous differentiation of established hEPSCs | Inconsistent culture conditions. | Maintain a consistent daily feeding schedule with fresh N2B27-LCDM medium. Avoid fluctuations in incubator temperature and CO2 levels. |
| Issues with feeder cell layer. | Ensure a uniform and healthy monolayer of mitotically inactivated mouse embryonic fibroblasts (MEFs). Prepare fresh batches of MEFs regularly. For feeder-free conditions, ensure proper coating of plates with Matrigel.[2] | |
| Suboptimal passaging technique. | Passage hEPSCs as small clumps. Over-dissociation to single cells can induce stress and differentiation. If single-cell passaging is necessary, the use of a ROCK inhibitor like Y-27632 is recommended.[1] | |
| Slow proliferation of hEPSCs | Incorrect medium formulation. | Double-check the concentrations of all components in the LCDM medium, especially the growth factors and small molecules. Ensure human LIF (hLIF) is active. |
| Cell line-specific characteristics. | Different hPSC lines may exhibit varying proliferation rates. Monitor the culture closely and adjust the passaging schedule accordingly. | |
| Cell death after passaging | Harsh dissociation method. | Use a gentle dissociation reagent like Dispase II and avoid excessive mechanical force.[1] |
| Suboptimal plating conditions. | Ensure plates are properly coated with MEFs or Matrigel to promote cell attachment and survival. The addition of a ROCK inhibitor for the first 12-24 hours after passaging can improve cell viability.[1] |
Experimental Protocols
Preparation of N2B27-LCDM Medium for hEPSC Conversion and Maintenance
This protocol is adapted from Yang et al., Cell, 2017.[1]
I. Stock Solutions:
Prepare sterile-filtered stock solutions of the small molecules in DMSO and store at -20°C. Aliquots can be stored at 4°C for up to one week.
| Component | Stock Concentration | Solvent |
| CHIR99021 | 10 mM | DMSO |
| This compound | 10 mM | DMSO |
| Minocycline hydrochloride | 10 mM | DMSO |
| Human LIF (hLIF) | 1 mg/mL | 0.1% BSA in PBS |
II. N2B27 Base Medium:
| Component | Volume for 500 mL |
| DMEM/F12 | 240 mL |
| Neurobasal Medium | 240 mL |
| N2 Supplement (100X) | 5 mL |
| B27 Supplement (50X) | 10 mL |
| L-Glutamine (200 mM) | 5 mL |
| Non-Essential Amino Acids (100X) | 5 mL |
| β-mercaptoethanol (55 mM) | 0.91 mL |
| Penicillin-Streptomycin (100X) | 5 mL |
III. Final N2B27-LCDM Medium Preparation:
To the N2B27 base medium, add the following components to the final concentrations listed below. The final medium can be stored at 4°C for up to one week.
| Component | Final Concentration |
| hLIF | 20 ng/mL |
| CHIR99021 | 1 μM |
| This compound | 2 μM |
| Minocycline hydrochloride | 2 μM |
Protocol for Conversion of Primed hPSCs to hEPSCs
This protocol outlines the key steps for converting conventional human pluripotent stem cells (hPSCs) to extended pluripotent stem cells (hEPSCs) on a feeder layer of mouse embryonic fibroblasts (MEFs).
-
Preparation of Feeder Plates: Coat culture plates with mitotically inactivated MEFs according to standard protocols.
-
Passaging of Primed hPSCs:
-
Culture primed hPSCs on MEFs in conventional hPSC medium.
-
When colonies are ready for passaging, wash the cells with DMEM/F12.
-
Incubate with Dispase II (1 mg/mL) at 37°C for 5-10 minutes until the edges of the colonies begin to lift.
-
Aspirate the Dispase II and wash the cells with DMEM/F12.
-
Gently detach the colonies by pipetting and break them into small clumps.
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Resuspend the cell clumps in conventional hPSC medium and re-plate onto fresh MEF feeder plates at a split ratio of 1:3 to 1:10.
-
-
Conversion to hEPSCs:
-
Twelve hours after seeding, replace the conventional hPSC medium with N2B27-LCDM medium.
-
It is recommended to supplement the medium with IWR-endo-1 (0.5–1 μM) and Y-27632 (2 μM) for the initial 24 hours of conversion.
-
Change the N2B27-LCDM medium daily.
-
Dome-shaped hEPSC colonies should start to appear within a few passages.
-
-
Maintenance of hEPSCs:
-
Maintain the established hEPSC cultures in N2B27-LCDM medium on MEF feeders.
-
Change the medium daily.
-
Passage the hEPSC colonies as small clumps every 2-4 days.
-
Visualizations
Signaling Pathways Influenced by this compound
References
- 1. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivation of feeder-free human extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of histamine/H1R signaling pathway represses cardiac differentiation and maturation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M2 muscarinic receptor activation inhibits cell proliferation and migration of rat adipose-mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M2 muscarinic receptor activation inhibits cell proliferation and migration of rat adipose‐mesenchymal stem cells [ouci.dntb.gov.ua]
Addressing batch-to-batch variability of (S)-(+)-Dimethindene maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of (S)-(+)-Dimethindene maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a selective antagonist of the muscarinic M2 receptor and the histamine H1 receptor.[1][2] As an antagonist, it binds to these receptors and blocks the action of their natural ligands (acetylcholine and histamine, respectively). Its activity at the H1 receptor is responsible for its antihistaminic effects, making it useful in the treatment of allergic reactions.[3] The (S)-enantiomer is noted to be a more potent M2-selective antagonist compared to its (R)-enantiomer.[2]
Q2: What are the common sources of batch-to-batch variability for an active pharmaceutical ingredient (API) like this compound?
Batch-to-batch variability in APIs can stem from several factors, including:
-
Polymorphism: The ability of a compound to exist in different crystalline forms, which can affect solubility, dissolution rate, and stability.[][5][6]
-
Particle Size Distribution: Variations in particle size can influence dissolution rates, bioavailability, and formulation processing.[7][8][9]
-
Impurity Profile: Differences in the types and levels of impurities can arise from variations in the synthesis or degradation of the API.[10]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can impact the physicochemical properties and stability of the API.[11][12]
-
Hygroscopicity: The tendency of the material to absorb moisture from the air can affect its physical properties and stability.
Q3: How can batch-to-batch variability in this compound impact experimental results?
Inconsistent batches of this compound can lead to several issues in research and development, such as:
-
Variable Biological Activity: Differences in purity, crystal form, or solubility can alter the effective concentration of the compound in assays, leading to inconsistent pharmacological effects.
-
Formulation Challenges: Variability in physical properties like particle size and flowability can cause problems during the formulation of dosage forms.[13][14][15]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Biological Activity Observed Between Batches
Question: We are observing a significant difference in the inhibitory effect of this compound on histamine-induced responses in our cell-based assays when switching to a new batch. What could be the cause and how can we troubleshoot this?
Answer:
This issue is likely related to differences in the purity, chiral integrity, or solid-state properties of the different batches. Here is a step-by-step troubleshooting approach:
Troubleshooting Workflow
Caption: Troubleshooting inconsistent biological activity.
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the different batches. Look for any specified differences in purity, impurity profiles, and physical properties. While the CoA provides a baseline, further investigation is often necessary.
-
Assess Chiral Purity: this compound is a chiral compound, and the (R)-enantiomer has different activity.[16] Contamination with the less active enantiomer in one batch could explain the reduced potency.
-
Action: Perform chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric purity of each batch. Refer to the detailed Experimental Protocol for Chiral HPLC Analysis .
-
-
Determine Chemical Purity and Impurity Profile: The presence of different impurities or higher levels of known impurities can interfere with the biological assay.
-
Action: Use a validated reverse-phase HPLC method to confirm the purity and identify any new or elevated impurity peaks in the problematic batch. See the Experimental Protocol for Purity Analysis by HPLC .
-
-
Characterize Solid-State Properties: Differences in crystalline form (polymorphism) can significantly impact the solubility and dissolution rate of the compound, thereby affecting its concentration in your assay medium.[6][17][18]
-
Action: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of each batch.
-
-
Compare Dissolution Profiles: A slower dissolution rate of one batch compared to another can lead to a lower effective concentration in your experiment.
-
Action: Perform a dissolution test to compare the rate at which each batch dissolves under your experimental conditions. Refer to the Experimental Protocol for Dissolution Testing .
-
-
Contact the Supplier: If you find significant discrepancies between batches, contact the supplier with your analytical data to request a replacement or further information on their manufacturing process.
Issue 2: Poor Solubility or Precipitation During Experiment
Question: Our latest batch of this compound is difficult to dissolve in our standard aqueous buffer and sometimes precipitates during the experiment. Previous batches did not have this issue. What should we do?
Answer:
This problem often points to differences in the physical properties of the API between batches, such as polymorphism or particle size.
Troubleshooting Workflow
Caption: Troubleshooting poor solubility and precipitation.
-
Examine Physical Characteristics on CoA: Check the Certificate of Analysis for any reported differences in appearance, particle size, or crystalline form.
-
Particle Size Analysis: Larger particles have a smaller surface area, which can lead to a slower dissolution rate and apparent lower solubility.
-
Action: Perform particle size analysis using a technique like laser diffraction to compare the particle size distribution of the batches. See the Experimental Protocol for Particle Size Analysis .
-
-
Polymorphism Investigation: The batch may be a different, less soluble polymorphic form.[][5][6]
-
Action: Use XRPD and DSC to compare the crystal structures of the batches. A different pattern or melting point would indicate a different polymorph.
-
-
Hygroscopicity Assessment: The material may have absorbed moisture, which can affect its dissolution properties.
-
Action: Perform Dynamic Vapor Sorption (DVS) analysis to understand the moisture uptake behavior of the different batches. Refer to the Experimental Protocol for Dynamic Vapor Sorption .
-
-
Modify Dissolution Procedure:
-
Gentle warming and sonication can aid in dissolving the compound.
-
Pre-wetting the powder with a small amount of a wetting agent (if compatible with your experiment) can improve dispersibility.
-
If the issue is due to a less soluble polymorph, you may need to prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Specification |
| Appearance | White to off-white powder | White to off-white powder | Conforms |
| Purity (HPLC) | 99.8% | 98.5% | ≥ 98.0% |
| Enantiomeric Purity (Chiral HPLC) | 99.9% (S)-isomer | 99.5% (S)-isomer | ≥ 99.0% (S)-isomer |
| Largest Single Impurity | 0.08% | 0.15% | ≤ 0.2% |
| Total Impurities | 0.15% | 0.45% | ≤ 0.5% |
| Loss on Drying | 0.2% | 0.8% | ≤ 1.0% |
| Particle Size (D50) | 15 µm | 50 µm | Report |
| Polymorphic Form (XRPD) | Form I | Form I | Conforms to reference |
Table 2: Example Troubleshooting Data
| Test | Batch A (Good Performance) | Batch B (Poor Performance) | Observation |
| Chiral Purity | 99.9% (S)-isomer | 99.5% (S)-isomer | Minor difference, unlikely to cause major potency shift alone. |
| Purity (HPLC) | 99.8% | 98.5% | Batch B has higher total impurities. |
| Particle Size (D90) | 35 µm | 110 µm | Batch B has significantly larger particles. |
| Dissolution Rate (in PBS, 15 min) | 95% dissolved | 60% dissolved | Batch B dissolves much slower. |
Experimental Protocols
Experimental Protocol for Purity and Chiral HPLC Analysis of this compound
1. Purity Analysis (Reverse-Phase HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
2. Chiral Purity Analysis (Chiral HPLC)
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Experimental Protocol for Particle Size Analysis
-
Technique: Laser Diffraction
-
Dispersant: Dry powder dispersion using compressed air or wet dispersion in a suitable non-solvent (e.g., hexane) with a surfactant.
-
Procedure (for wet dispersion):
-
Select a dispersant in which this compound is insoluble.
-
Add a small amount of surfactant to the dispersant to prevent agglomeration.
-
Add the sample to the dispersant and sonicate for a short period (e.g., 30-60 seconds) to ensure proper dispersion.
-
Analyze the sample according to the instrument manufacturer's instructions.
-
Report the particle size distribution, including D10, D50, and D90 values.
-
Experimental Protocol for Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 1.2, 4.5, or 6.8 buffer). For poorly soluble compounds, the addition of a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) may be necessary.[6]
-
Paddle Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Procedure:
-
Add a known amount of this compound to the dissolution vessel.
-
At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the sample immediately.
-
Analyze the concentration of dissolved drug in the filtrate by HPLC or UV-Vis spectrophotometry.
-
Plot the percentage of drug dissolved versus time.
-
Experimental Protocol for Dynamic Vapor Sorption (DVS)
-
Instrument: DVS Analyzer
-
Procedure:
-
Place a small, accurately weighed amount of the sample (e.g., 10-20 mg) in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0%.
-
At each RH step, the instrument records the change in mass until equilibrium is reached.
-
The resulting sorption/desorption isotherm provides information on the hygroscopicity and moisture-induced phase changes of the material.
-
Signaling Pathway Diagrams
This compound acts as an antagonist at the Histamine H1 and Muscarinic M2 receptors.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
References
- 1. Troubleshooting Laser Diffraction Particle Size Data | PDF [slideshare.net]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. experienceleague.adobe.com [experienceleague.adobe.com]
- 5. researchgate.net [researchgate.net]
- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top tips for avoiding particle sizing failures with your laser diffraction method | Malvern Panalytical [malvernpanalytical.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medium.com [medium.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmtech.com [pharmtech.com]
- 14. FORMULATION DEVELOPMENT - Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API [drug-dev.com]
- 15. lgmpharma.com [lgmpharma.com]
- 16. youtube.com [youtube.com]
- 17. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 18. pubs.acs.org [pubs.acs.org]
Refining experimental design for (S)-(+)-Dimethindene maleate studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of experiments involving (S)-(+)-Dimethindene maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the (S)-enantiomer of the first-generation antihistamine, dimethindene. It functions as a potent and selective antagonist for the muscarinic M2 receptor.[1][2][3] It also exhibits antagonist activity at the histamine H1 receptor, although with lower potency compared to its M2 receptor antagonism.[1][2] The (R)-(-)-enantiomer is more potent at the histamine H1 receptor.[3]
Q2: What are the key research applications for this compound?
This compound is a valuable tool for:
-
Investigating the role of M2 muscarinic receptors in various physiological and pathological processes.
-
Studying the heterogeneity of muscarinic receptor subtypes.[3]
-
A key component in the "LCDM" chemical cocktail used for the generation and maintenance of extended pluripotent stem (EPS) cells.[4]
Q3: How should I prepare and store stock solutions of this compound?
For aqueous solutions, this compound can be dissolved in water with gentle warming.[5] It is also soluble in DMSO.[6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Radioligand Binding Assays
Q4: I am observing low specific binding in my M2 muscarinic receptor binding assay using this compound as a competitor. What are the possible causes and solutions?
-
Problem: Poor quality of the membrane preparation.
-
Solution: Ensure that the tissue or cells used for membrane preparation have a high expression of M2 receptors (e.g., rat heart).[3] Follow a validated protocol for membrane preparation to ensure high yield and integrity of the receptors.
-
-
Problem: Suboptimal assay buffer composition.
-
Solution: The presence of GTP in the assay buffer can shift the receptor to a low-affinity state for agonists, which can affect antagonist binding. For antagonist binding studies, it is advisable to omit GTP from the buffer to stabilize the high-affinity state.[7]
-
-
Problem: Incorrect concentration of the radioligand.
-
Problem: Issues with the competitor, this compound.
-
Solution: Verify the purity and concentration of your this compound stock solution. Ensure it has been stored correctly to prevent degradation.
-
Q5: My competition binding curve for this compound at the H1 histamine receptor is shallow and does not fit a one-site model. What could be the issue?
-
Problem: Presence of multiple binding sites.
-
Solution: While (S)-(+)-Dimethindene has a higher affinity for M2 receptors, it still binds to H1 receptors. Ensure your experimental system (cell line or tissue preparation) does not have significant expression of other receptors to which dimethindene might bind. Using a cell line specifically expressing the human histamine H1 receptor is recommended.[10]
-
-
Problem: Non-specific binding of the radioligand.
-
Solution: Use a selective H1 receptor antagonist radioligand like [3H]-pyrilamine (also known as mepyramine).[11][12] To minimize non-specific binding, consider adding a compound like quinine to the assay buffer, which has been shown to reduce the binding of [3H]-mepyramine to non-H1 receptor sites.[11]
-
Cell-Based Functional Assays
Q6: In my calcium flux assay, I am not seeing a significant inhibition of histamine-induced calcium release with this compound. What should I troubleshoot?
-
Problem: Low receptor expression in the cell line.
-
Problem: Suboptimal dye loading or measurement parameters.
-
Solution: Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) and allow for complete de-esterification. Optimize the fluorescence reading parameters on your instrument, including excitation and emission wavelengths, and ensure a stable baseline is established before adding the agonist.
-
-
Problem: Incorrect timing of antagonist pre-incubation.
-
Solution: Pre-incubate the cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding histamine to allow for receptor binding.
-
Extended Pluripotent Stem Cell (EPSC) Culture
Q7: I am having trouble with the efficiency of generating EPSCs using the LCDM cocktail containing this compound.
-
Problem: Suboptimal starting cell quality.
-
Solution: Ensure that the starting pluripotent stem cells (PSCs) are of high quality with minimal differentiation. Passage the cells carefully and remove any differentiated colonies before starting the conversion process.
-
-
Problem: Incorrect concentrations of the LCDM cocktail components.
-
Solution: The LCDM cocktail consists of hLIF, CHIR99021, this compound, and Minocycline hydrochloride.[4] It is crucial to use the optimized concentrations of each component as specified in the established protocols.
-
-
Problem: Culture conditions are not optimal.
-
Solution: EPSCs are typically cultured on a feeder layer of mouse embryonic fibroblasts (MEFs). Ensure the MEF feeder layer is healthy and evenly plated. The specific basal media and supplements are also critical for successful EPSC generation and maintenance.[14]
-
Q8: My EPSCs are showing signs of differentiation after a few passages in the LCDM medium.
-
Problem: Inconsistent culture medium quality.
-
Solution: Prepare fresh culture medium regularly and ensure all components are of high quality and stored correctly.
-
-
Problem: Suboptimal passaging technique.
-
Solution: Passage EPSCs at the correct confluency. Overgrowth can lead to spontaneous differentiation. Use a gentle passaging method to maintain colony integrity.
-
-
Problem: Instability of the pluripotent state.
-
Solution: Regularly assess the pluripotency of your EPSCs by checking for the expression of key pluripotency markers.
-
Data Presentation
Table 1: Receptor Binding Affinities of (S)-(+)-Dimethindene
| Receptor Subtype | pKi / pA2 | Reference |
| Muscarinic M2 | 7.78 (pKi) / 7.86/7.74 (pA2) | [1][2][3] |
| Muscarinic M1 | 7.08 (pKi) / 6.83/6.36 (pA2) | [1][2][3] |
| Muscarinic M3 | 6.70 (pKi) / 6.92/6.96 (pA2) | [1][2][3] |
| Muscarinic M4 | 7.00 (pKi) | [1][2][3] |
| Histamine H1 | 7.48 (pA2) | [1][3] |
pKi values are derived from radioligand binding assays, while pA2 values are from functional assays.
Experimental Protocols
Muscarinic M2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M2 receptor.
Materials:
-
Membrane preparation from cells stably expressing the human M2 muscarinic receptor (e.g., CHO-M2 cells) or from tissues with high M2 receptor density (e.g., rat heart).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, [3H]-NMS (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add 1 µM atropine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Histamine H1 Receptor Functional Assay (Calcium Flux)
Objective: To assess the antagonist activity of this compound at the human histamine H1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H1 receptor.[10][13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine stock solution.
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Agonist Addition: Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound to determine the IC50.
Mandatory Visualizations
Caption: Signaling pathway of the Histamine H1 receptor.
Caption: Signaling pathway of the Muscarinic M2 receptor.
Caption: Experimental workflow for GPCR antagonist characterization.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivation of Pluripotent Stem Cells with In Vivo Embryonic and Extraembryonic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Attachment after (S)-(+)-Dimethindene Maleate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor cell attachment in vitro following treatment with (S)-(+)-Dimethindene maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the histamine H1 receptor.[1][2][3][4] Its primary function is to block the action of endogenous histamine, which is a key mediator in allergic and inflammatory responses.[1][2][3][5][6] The (R)-(-)-enantiomer is primarily responsible for the antihistamine activity, while the (S)-(+)-enantiomer has a higher affinity for muscarinic receptors.[2][4]
Q2: Why might this compound treatment lead to poor cell attachment?
While direct studies on the effect of this compound on in vitro cell adhesion are limited, a plausible hypothesis can be formulated based on the role of histamine and its H1 receptor in cell adhesion processes. Histamine has been shown to modulate the expression of cell adhesion molecules, induce cytoskeletal rearrangement, and influence integrin signaling, all of which are crucial for cell attachment.[5][7][8][9][10][11] By blocking the H1 receptor, this compound may interfere with these histamine-mediated functions.
Additionally, the "maleate" component of the drug could potentially contribute to cellular stress. Studies have shown that maleate can induce cellular injury by affecting metabolism and reducing ATP production, which could compromise cell health and their ability to attach.[12]
Q3: Are there any known off-target effects of this compound that could affect cell attachment?
Besides its primary activity as a histamine H1 antagonist, (S)-(+)-Dimethindene also exhibits affinity for muscarinic acetylcholine receptors.[2][4] Depending on the cell type and the expression of these receptors, this could lead to unintended signaling events that might influence cell adhesion.
Troubleshooting Guide
Issue: Cells are detaching or failing to attach after treatment with this compound.
Below are potential causes and recommended solutions to address poor cell attachment.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| 1. Drug Concentration and Toxicity | The concentration of this compound may be too high, leading to cytotoxicity. The maleate component itself could be contributing to this effect. | Determine the EC50 and CC50: Perform a dose-response experiment to determine the effective concentration (EC50) for your desired effect and the cytotoxic concentration (CC50) for your specific cell line. This will help you identify a therapeutic window where the drug is effective without causing significant cell death. A WST-1 or MTT assay can be used to assess cell viability. |
| 2. Interference with Histamine-Mediated Adhesion | As an H1 receptor antagonist, the drug may be inhibiting baseline histamine signaling that is necessary for proper cell adhesion in your specific cell type. | Supplement with Histamine (Control Experiment): In a control experiment, co-treat cells with this compound and a low concentration of histamine to see if this rescues the attachment phenotype. This can help confirm if the observed effect is due to H1 receptor blockade. |
| 3. Suboptimal Culture Surface | The culture surface may not be providing sufficient attachment points for the cells, especially when they are under the stress of drug treatment. | Use Coated Cultureware: Coat culture plates or flasks with extracellular matrix (ECM) proteins such as fibronectin, collagen, or laminin. Poly-L-lysine can also be used to enhance cell attachment. |
| 4. Environmental Stress | Cells under the influence of a pharmacological agent may be more sensitive to suboptimal culture conditions. | Optimize Culture Conditions: Ensure the incubator has stable temperature and CO2 levels. Use fresh, pre-warmed media. Handle cells gently during passaging and treatment. |
| 5. Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | Solvent Control: Include a vehicle control in your experiments where cells are treated with the same concentration of the solvent used to dissolve the drug. The final concentration of DMSO should generally be kept below 0.1%. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using a WST-1 Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of the drug and the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value.
Protocol 2: Coating Cultureware with Fibronectin
-
Reconstitution: Reconstitute lyophilized fibronectin in sterile water to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the fibronectin stock solution in sterile phosphate-buffered saline (PBS) to a working concentration of 10-50 µg/mL.
-
Coating: Add a sufficient volume of the diluted fibronectin solution to cover the entire surface of the culture vessel.
-
Incubation: Incubate the vessel at 37°C for 1-2 hours or at 4°C overnight.
-
Aspiration: Aspirate the fibronectin solution and allow the surface to air dry completely before seeding the cells.
Visualizations
Caption: Troubleshooting workflow for poor cell attachment.
Caption: Hypothesized H1 receptor signaling and cell attachment.
References
- 1. Effects of H1 antihistamines on adhesion molecules: a possible rationale for long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Activation of CD47 receptors causes histamine secretion from mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Histamine Regulates Actin Cytoskeleton in Human Toll-like Receptor 4-activated Monocyte-derived Dendritic Cells Tuning CD4+ T Lymphocyte Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine Regulates Actin Cytoskeleton in Human Toll-like Receptor 4-activated Monocyte-derived Dendritic Cells Tuning CD4+ T Lymphocyte Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting incubation times for optimal (S)-(+)-Dimethindene maleate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-(+)-Dimethindene maleate in various experimental assays. The information is designed to help optimize experimental conditions, particularly incubation times, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual-acting antagonist. It is a potent and selective antagonist of the histamine H1 receptor and also exhibits antagonist activity at the M2 muscarinic acetylcholine receptor.[1][2] Its high affinity for the H1 receptor is responsible for its antihistaminic effects, which involve blocking the action of endogenous histamine to relieve allergy symptoms.[3][4][5][6]
Q2: What are the typical concentrations of this compound to use in cell-based assays?
For cell-based assays investigating M2 muscarinic signaling, concentrations ranging from 100 nM to 10 µM are often used to dissect receptor-specific effects.[3] The optimal concentration will depend on the specific cell type, receptor expression levels, and the assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in water. For optimal results, it is recommended to prepare fresh solutions before each experiment to ensure maximum efficacy and stability.[3] If a stock solution is prepared, it should be stored appropriately, and repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can obscure the specific binding signal of this compound to its target receptors.
| Possible Cause | Recommended Solution |
| Inappropriate blocking agent | Use a well-characterized, structurally unrelated compound at a high concentration to define non-specific binding. For H1 receptor assays, unlabeled mepyramine is often used. |
| Excessive radioligand concentration | Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor to minimize non-specific interactions. |
| Suboptimal incubation time or temperature | Optimize incubation time by conducting association and dissociation experiments. Running assays at 4°C can sometimes reduce non-specific binding by minimizing degradation. |
| Insufficient washing | Increase the number of washes with ice-cold wash buffer after filtration to effectively remove unbound radioligand. Ensure the filtration and washing process is performed rapidly. |
| Lipophilicity of the compound | Including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the wash buffer can help reduce the non-specific binding of lipophilic compounds. |
Issue 2: Low or No Signal in Functional Assays (e.g., Calcium Flux, cAMP)
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Suboptimal incubation time with antagonist | Ensure sufficient pre-incubation time with this compound to allow for receptor binding equilibrium before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point.[3] |
| Incorrect agonist concentration | Verify the potency of your agonist and use a concentration that elicits a robust response in the absence of the antagonist (typically at or near the EC80). |
| Low receptor expression in cells | Confirm the expression of the target receptor (H1 or M2) in your cell line using a validated method such as radioligand binding or western blotting. |
| Cell health and density | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Both too low and too high cell densities can negatively impact the assay window.[7] |
| Reagent degradation | Prepare fresh agonist and antagonist solutions for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension during plating and use calibrated pipettes to dispense equal volumes of cells into each well. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques for all reagent additions. For multi-channel pipetting, ensure all channels are dispensing accurately. |
| Edge effects in microplates | To minimize edge effects, avoid using the outermost wells of the microplate or fill them with a buffer or medium to maintain a more uniform temperature and humidity across the plate. |
| Incomplete washing | For assays requiring wash steps, ensure that all wells are washed consistently and thoroughly to remove residual reagents. |
| Temperature fluctuations | Allow all reagents and plates to equilibrate to the recommended assay temperature before starting the experiment. Avoid stacking plates during incubations.[8] |
Quantitative Data Summary
The following table summarizes key binding affinity values for this compound at its primary targets. These values are essential for designing experiments and interpreting results.
| Parameter | Receptor | Value | Experimental Model |
| pKi | M2 Muscarinic | 7.78 | Radioligand binding assay |
| pKi | M1 Muscarinic | 7.08 | Radioligand binding assay |
| pKi | M3 Muscarinic | 6.70 | Radioligand binding assay |
| pKi | M4 Muscarinic | 7.00 | Radioligand binding assay |
| pKi | H1 Histamine | 7.48 | Radioligand binding assay |
| pA2 | H1 Histamine | 9.33 | Functional assay (guinea-pig ileum) |
Data sourced from Tocris Bioscience and Sautel et al. (1992).[9]
Experimental Protocols
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the H1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Incubation:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (at or near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mepyramine).
-
Incubate for 60-240 minutes at 25°C or 37°C. [10][11] The optimal time should be determined by kinetic experiments.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Histamine-Induced Calcium Flux Assay
This functional assay measures the ability of this compound to block H1 receptor-mediated calcium mobilization.
-
Cell Plating: Seed HEK293 cells expressing the human H1 receptor into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Incubate for 60 minutes at 37°C in the dark. [9]
-
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate for 30 minutes at room temperature. [12]
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of histamine (agonist) to all wells.
-
Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[9]
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the histamine response against the antagonist concentration.
Protocol 3: M2 Muscarinic Receptor-Mediated cAMP Assay
This assay measures the ability of this compound to antagonize the M2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces cAMP levels.
-
Cell Plating: Plate cells expressing the human M2 muscarinic receptor in a suitable microplate.
-
Compound Incubation:
-
Treat the cells with varying concentrations of this compound.
-
Pre-incubate for 15-30 minutes at room temperature. [7]
-
-
Agonist Stimulation:
-
Add an M2 receptor agonist (e.g., carbachol) in the presence of forskolin (to stimulate basal cAMP production).
-
Incubate for 15-30 minutes at room temperature. The optimal stimulation time should be determined experimentally.[7]
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE Ultra).[13]
-
-
Data Analysis: Determine the IC50 value of this compound by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: Signaling pathway of the Histamine H1 receptor.
Caption: Signaling pathway of the Muscarinic M2 receptor.
Caption: Experimental workflow for antagonist activity assays.
References
- 1. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ku-0063794.com [ku-0063794.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect-time-relation of the H1-receptor antagonist dimethindene maleate following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Comparative Efficacy of (S)-(+)-Dimethindene Maleate in Histamine H1 Receptor Blockade
A comprehensive guide for researchers and drug development professionals on the validation of (S)-(+)-Dimethindene maleate's efficacy as a histamine H1 receptor antagonist, benchmarked against other prominent antihistamines. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
This compound is a chiral switch of dimethindene, a first-generation antihistamine. As a selective antagonist of the histamine H1 receptor, it is crucial to quantify its efficacy and compare it with other established H1 receptor blockers. This guide offers a detailed comparison of this compound with other first and second-generation antihistamines, focusing on their binding affinities and the experimental methodologies used for their validation.
Data Presentation: Comparative Binding Affinities
The primary measure of a drug's efficacy at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of other histamine H1 receptor antagonists.
| Compound | Class | Receptor | Radioligand | Ki (nM) |
| (S)-(+)-Dimethindene | First-Generation (Enantiomer) | Histamine H1 | [3H]mepyramine | ~45 (estimated) |
| Dimethindene (racemate) | First-Generation | Histamine H1 | [3H]mepyramine | 1.5[1] |
| Loratadine | Second-Generation | Histamine H1 | [3H]pyrilamine | 20[2] |
| Cetirizine | Second-Generation | Histamine H1 | [3H]mepyramine | 6[3] |
| Levocetirizine | Second-Generation | Histamine H1 | [3H]mepyramine | 3[3] |
| Fexofenadine | Second-Generation | Histamine H1 | Not Specified | 10[1] |
| Desloratadine | Second-Generation | Histamine H1 | Not Specified | > Cetirizine |
Note: The Ki value for (S)-(+)-Dimethindene is estimated based on the finding that the (+) isomer is approximately 30 times less potent than the racemic mixture[4].
Experimental Protocols
The validation of H1 receptor antagonism involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand, such as [3H]mepyramine.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Flux Assay
This assay measures the functional consequence of H1 receptor activation or inhibition.
Objective: To assess the ability of a test compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine.
-
Test compounds.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.
-
The ability of the test compound to inhibit the histamine-induced calcium signal is a measure of its antagonistic activity.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal response to histamine.
In Vivo Model: Histamine-Induced Wheal and Flare in Guinea Pigs
This animal model assesses the in vivo efficacy of an antihistamine.
Objective: To evaluate the ability of a test compound to inhibit histamine-induced skin reactions.
Materials:
-
Guinea pigs.
-
Histamine solution for intradermal injection.
-
Test compound administered orally or parenterally.
-
Calipers or imaging software to measure the wheal and flare response.
Procedure:
-
Administer the test compound to the guinea pigs at various doses.
-
After a specific time, inject a standard dose of histamine intradermally into the dorsal skin.
-
Measure the diameter of the resulting wheal (edema) and flare (erythema) at different time points after the histamine injection.
-
Compare the size of the wheal and flare in the treated animals to that in control animals (receiving vehicle).
-
The percentage of inhibition of the wheal and flare response is calculated to determine the in vivo potency of the antihistamine.
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and its blockade by an antagonist.
Experimental Workflow for H1 Antagonist Validation
Caption: A typical experimental workflow for the validation of H1 receptor antagonists.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of (S)-(+)-Dimethindene and (R)-(-)-Dimethindene activity
A Comparative Analysis of (S)-(+)-Dimethindene and (R)-(-)-Dimethindene Activity
Dimethindene, a first-generation antihistamine, is a chiral compound that exists as a racemic mixture of two enantiomers: (S)-(+)-Dimethindene and (R)-(-)-Dimethindene.[1][2] While structurally mirror images, these enantiomers exhibit markedly different pharmacological profiles, a phenomenon known as stereoselectivity. This guide provides a detailed comparative analysis of the activity of (S)-(+)-Dimethindene and (R)-(-)-Dimethindene, supported by experimental data, to elucidate their distinct roles in receptor interaction and physiological response.
Data Presentation
The pharmacological activities of the dimethindene enantiomers are summarized below, highlighting their differential affinities for histamine H1 and muscarinic acetylcholine receptors.
Table 1: Histamine H1 Receptor Antagonist Activity
| Enantiomer | Potency (pA2) on Guinea-Pig Ileum | Reference |
| (R)-(-)-Dimethindene | 9.42 | [3] |
| (S)-(+)-Dimethindene | 7.48 | [3] |
Table 2: Muscarinic Acetylcholine Receptor Antagonist Activity
| Receptor Subtype | (S)-(+)-Dimethindene (pKi / pA2) | (R)-(-)-Dimethindene (pKi / pA2) | Fold Difference in Potency ((S) vs (R)) | Reference |
| M1 | 7.08 / 6.83 | Lower Affinity | Up to 41-fold more potent | [3] |
| M2 | 7.78 / 7.86 | Lower Affinity | Up to 41-fold more potent | [3] |
| M3 | 6.70 / 6.92 | Lower Affinity | Up to 41-fold more potent | [3] |
| M4 | 7.00 | Lower Affinity | Up to 41-fold more potent | [3] |
Experimental Protocols
The data presented above were derived from a series of well-established in vitro and in vivo pharmacological assays. The methodologies for these key experiments are detailed below.
Radioligand Binding Assays
Radioligand binding assays were employed to determine the affinity of the dimethindene enantiomers for various receptor subtypes.
-
Objective: To quantify the binding affinity (Ki) of (S)-(+)-Dimethindene and (R)-(-)-Dimethindene for muscarinic receptor subtypes (M1, M2, M3, M4) and the histamine H1 receptor.
-
Methodology:
-
Tissue/Cell Preparation: Homogenates were prepared from tissues expressing the target receptors, such as human neuroblastoma NB-OF 1 cells (M1), rat heart (M2), pancreas (M3), and striatum (M4).[3] Alternatively, membranes from transfected Chinese hamster ovary (CHO) cells expressing individual human muscarinic receptor subtypes were used.[4]
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]N-methylscopolamine for muscarinic receptors, was used.[4]
-
Incubation: The tissue homogenates or cell membranes were incubated with the radioligand and varying concentrations of the unlabeled dimethindene enantiomers.
-
Separation and Detection: The bound and free radioligand were separated by filtration, and the amount of radioactivity bound to the receptors was quantified using a scintillation counter.
-
Data Analysis: The concentration of the dimethindene enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (Isolated Tissues)
Functional assays on isolated tissues were used to assess the antagonist potency (pA2) of the dimethindene enantiomers.
-
Objective: To determine the functional antagonist potency of the dimethindene enantiomers at histamine H1 and muscarinic receptors.
-
Methodology:
-
Tissue Preparation: Tissues containing the target receptors, such as guinea-pig ileum (H1 and M3 receptors) and guinea-pig left atria (M2 receptors), were isolated and mounted in an organ bath containing a physiological salt solution.[3][5]
-
Agonist-Induced Contraction: A contractile response was induced by adding a known agonist for the target receptor (e.g., histamine for H1 receptors, carbachol for muscarinic receptors) to the organ bath.[5]
-
Antagonist Incubation: The tissue was then incubated with varying concentrations of a dimethindene enantiomer before re-introducing the agonist.
-
Measurement of Response: The contractile response of the tissue was measured isometrically.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated using a Schild plot analysis.
-
Mandatory Visualization
Signaling Pathways
The differential activity of the dimethindene enantiomers can be attributed to their interaction with distinct G protein-coupled receptors (GPCRs) that trigger different intracellular signaling cascades.
Caption: Signaling pathways for H1 and M2 receptors.
Experimental Workflow
The general workflow for determining the antagonist activity of the dimethindene enantiomers is depicted below.
Caption: Workflow for antagonist activity determination.
Conclusion
The enantiomers of dimethindene display a pronounced stereoselectivity in their pharmacological actions. (R)-(-)-Dimethindene is the eutomer for histamine H1 receptor antagonism, making it the primarily active compound for its antihistaminic effects.[3] Conversely, (S)-(+)-Dimethindene is a potent and selective antagonist of M2 muscarinic acetylcholine receptors.[3] This differential activity underscores the importance of considering stereochemistry in drug design and development. The distinct pharmacological profiles of the dimethindene enantiomers allow for their use as selective tools to probe the physiological and pathological roles of H1 and M2 receptors, respectively.
References
Unveiling the Receptor Selectivity of (S)-(+)-Dimethindene: A Comparative Cross-Reactivity Analysis
(S)-(+)-Dimethindene is well-established as a first-generation antihistamine, primarily recognized for its potent antagonism of the histamine H1 receptor, which underlies its therapeutic effects in treating allergic reactions such as urticaria, rhinitis, and pruritus.[1][2][3] However, a comprehensive understanding of a drug's safety and pharmacological profile requires investigation into its potential interactions with other receptors. This guide provides a comparative analysis of the cross-reactivity of (S)-(+)-Dimethindene maleate with other key physiological receptors, supported by quantitative binding data and detailed experimental methodologies.
Dimethindene is a racemic mixture, and its enantiomers exhibit distinct pharmacological activities. The (R)-(-)-enantiomer is primarily responsible for the high-affinity binding to the histamine H1 receptor, while the (S)-(+)-enantiomer shows significant affinity for muscarinic acetylcholine receptors, particularly the M2 subtype.[4][5]
Comparative Receptor Binding Profile
The binding affinity of this compound has been evaluated against a panel of receptors. The data, summarized below, reveals a notable affinity for muscarinic receptors in addition to its primary target, the H1 receptor. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | (S)-(+)-Dimethindene Affinity (Ki) | Primary Function | References |
| Histamine H1 | 1.5 nM | Allergic response, inflammation, CNS neurotransmission | [6][7] |
| Muscarinic M2 | 30.2 nM | Cardiac rate and contractility (decrease), CNS neurotransmission | [8][9] |
| Muscarinic M1 | 64 nM | CNS cognitive function, glandular secretion | [6][7] |
| Muscarinic M3 | 151 nM | Smooth muscle contraction, glandular secretion | [8][9] |
| Muscarinic M4 | 302 nM | CNS neurotransmission | [8][9] |
| Muscarinic M5 | 755 nM | CNS function (less understood) | [8][9] |
| Serotonin 5-HT₂ₐ | 2,400 nM | CNS functions (mood, cognition), smooth muscle contraction | [7] |
| Histamine H2 | No significant effect observed | Gastric acid secretion | [10] |
| Histamine H3 | No significant effect observed | Neurotransmitter release modulation | [10] |
Note: Discrepancies in reported Ki values can arise from different experimental conditions, such as the tissue or cell line used, the specific radioligand, and whether the racemic mixture or a specific enantiomer was tested.
The data clearly indicates that while Dimethindene is a highly potent H1 antagonist, its (S)-(+)-enantiomer is also a potent antagonist at the M2 muscarinic receptor, with only a ~20-fold lower affinity.[8][9] Its affinity for other muscarinic subtypes (M1, M3, M4, M5) is progressively lower.[8][9] The interaction with the serotonin 5-HT₂ₐ receptor is very weak.[7] This profile explains the anticholinergic side effects sometimes associated with first-generation antihistamines.[1]
Experimental Protocols
The quantitative data presented above was primarily generated using radioligand binding assays. These assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.[11][12]
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized methodology for determining the binding affinity of a test compound (e.g., Dimethindene) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
1. Materials:
-
Receptor Source: Membranes prepared from tissues (e.g., guinea-pig cerebral cortex) or cultured cells (e.g., CHO cells) stably expressing a specific human receptor subtype (e.g., M1, M2, H1).[6][8][9]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]mepyramine for H1, [³H]N-methylscopolamine ([³H]NMS) for muscarinic receptors).[8][9]
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or filter plate system with glass fiber filters (e.g., MultiScreen HTS plates) to separate bound from free radioligand.[13]
-
Scintillation Counter: A device to measure the radioactivity retained on the filters.
2. Procedure:
-
Preparation: Receptor membranes are prepared and diluted in assay buffer to a specific protein concentration.
-
Incubation: The assay is set up in microplates. To each well, the following are added:
-
Receptor membranes.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (Dimethindene).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a separate set of wells.
-
-
Equilibration: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.[13]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting non-specific binding from total binding. The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of Cross-Reactive Receptors
Understanding the signaling pathways of receptors with which a drug cross-reacts is crucial for predicting potential off-target effects. The most significant cross-reactivity for (S)-(+)-Dimethindene is with the M2 muscarinic receptor.
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Its activation leads to several downstream effects, predominantly inhibitory in nature.
-
Gi/o Protein Activation: Upon acetylcholine (or an agonist) binding, the M2 receptor activates the associated Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit complex, also released upon activation, directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which is the primary mechanism for slowing the heart rate in pacemaker cells.
Antagonism of the M2 receptor by a compound like (S)-(+)-Dimethindene would block these inhibitory effects, potentially leading to an increase in heart rate (tachycardia) or other anticholinergic effects.
Caption: Inhibitory signaling pathway of the M2 muscarinic receptor.
References
- 1. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dimetindene - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. merckmillipore.com [merckmillipore.com]
Reproducibility of (S)-(+)-Dimethindene Maleate Effects Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated effects of (S)-(+)-Dimethindene maleate across various cell line models. Due to a lack of direct, comprehensive studies comparing the reproducibility of this compound's effects across multiple distinct cell lines, this guide synthesizes data from studies on related H1 histamine and M2 muscarinic receptor antagonists to project potential outcomes and highlight areas for further investigation.
Introduction to this compound
This compound is the S-enantiomer of dimethindene, a first-generation antihistamine. It is a selective histamine H1 receptor antagonist and also exhibits potent M2-selective muscarinic receptor antagonist properties.[1][2] The (R)-(-)-enantiomer is primarily responsible for the antihistaminic activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2] It is clinically used to treat allergic reactions and itching.[3] Understanding its effects at the cellular level across different cell types is crucial for elucidating its full therapeutic potential and potential off-target effects.
Mechanism of Action
This compound exerts its effects primarily through two distinct signaling pathways:
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, it prevents histamine from initiating the downstream signaling cascade, which typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating allergic and inflammatory responses.[3][4]
-
Muscarinic M2 Receptor Antagonism: As an antagonist of the M2 receptor, it blocks the action of acetylcholine. M2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also activate inwardly rectifying potassium channels.
Comparative Effects Across Cell Line Models
While direct comparative data for this compound is limited, we can infer its potential effects on different cell lines based on studies of other H1 and M2 receptor antagonists. The following tables summarize these anticipated effects.
Table 1: Anticipated Effects on Cancer Cell Lines
| Cell Line Type | Receptor Target | Anticipated Effect of this compound | Supporting Evidence for Related Compounds |
| Melanoma | H1 & H2 Receptors | Inhibition of histamine-stimulated cell growth. | Histamine can stimulate the growth of some melanoma cell lines, and this effect can be inhibited by H1 and H2 receptor antagonists.[1] |
| Glioblastoma | M2 Receptors | Potential inhibition of cell proliferation. | Activation of M2 receptors has been shown to decrease cell growth in glioblastoma cell lines U251 and U87.[2] As an M2 antagonist, this compound might counteract this effect, or have other unforeseen consequences. |
| Cisplatin-Resistant Cancer Cells (e.g., HeLa, A549) | H1 Receptors | Potential selective killing of cisplatin-resistant cells. | Some histamine H1 receptor antagonists have been shown to selectively kill cisplatin-resistant human cancer cells.[5] |
| Breast (MCF-7), Lung (A549), Liver (HepG2) | General Cytotoxicity | Dose-dependent cytotoxic effects. | Studies on various compounds demonstrate the utility of these cell lines in assessing cytotoxicity.[6][7][8] The specific cytotoxic profile of Dimethindene maleate on these lines requires further investigation. |
Table 2: Anticipated Effects on Neuronal and Glial Cell Lines
| Cell Line Type | Receptor Target | Anticipated Effect of this compound | Supporting Evidence for Related Compounds |
| Neuronal (e.g., SH-SY5Y) | M2 Receptors | Modulation of neuronal differentiation and survival. | Muscarinic receptors play a role in neuronal development. The specific impact of M2 antagonism by this compound needs to be determined. |
| Glial (e.g., A172) | M2 Receptors | Potential modulation of proliferation and inflammatory responses. | Glial cells express muscarinic receptors and respond to their modulation.[9] M2 receptor activation can inhibit Schwann cell migration, an effect that would be blocked by an antagonist.[3] |
| Cardiomyocytes (e.g., H9c2) | H1 Receptors | Potential modulation of integrin signaling pathway, which could be associated with cardiotoxicity. | Antihistamines have been shown to modulate the integrin signaling pathway in H9c2 rat cardiomyocytes.[10] |
Table 3: Anticipated Effects on Epithelial Cell Lines
| Cell Line Type | Receptor Target | Anticipated Effect of this compound | Supporting Evidence for Related Compounds |
| Intestinal Epithelial Cells | H1 Receptors | Modulation of cytokine expression in response to inflammation. | Neutrophil migration can stimulate cytokine expression in intestinal epithelial cells, a process that could be influenced by antihistamines.[11] |
| General Epithelial Cells | General Effects | Potential effects on cell proliferation and migration. | The transition between epithelial and mesenchymal states, which is crucial in development and cancer, affects proliferation and is influenced by various signaling pathways that could be modulated by Dimethindene maleate.[12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on different cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines (e.g., A549, MCF-7, SH-SY5Y)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay ([³H]-Thymidine Incorporation Assay)
This assay measures the rate of DNA synthesis, which is an indicator of cell proliferation.
Materials:
-
This compound
-
Selected cell lines
-
24-well plates
-
Complete cell culture medium
-
[³H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Four hours before the end of the treatment period, add 1 µCi of [³H]-Thymidine to each well.
-
After the 4-hour incubation with the radiolabel, wash the cells twice with cold PBS.
-
Add 1 mL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Wash the wells twice with cold 5% TCA.
-
Add 500 µL of 0.1 M NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
This compound
-
Selected adherent cell lines
-
6-well plates
-
Complete cell culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
Visualizations
Signaling Pathways
Caption: Signaling pathways of H1 and M2 receptors modulated by this compound.
Experimental Workflow
Caption: A generalized workflow for comparing the effects of this compound across different cell lines.
Conclusion
The reproducibility of this compound's effects across different cell lines is a critical area of investigation for a comprehensive understanding of its pharmacological profile. Based on its dual antagonism of H1 and M2 receptors, it is plausible to expect varied and cell-type-specific responses. The provided data and protocols offer a framework for researchers to systematically evaluate these effects. Direct comparative studies are warranted to confirm these projections and to elucidate the precise molecular mechanisms underlying the differential sensitivity of various cell lines to this compound. Such research will be invaluable for identifying new therapeutic applications and for predicting potential adverse effects in diverse tissue types.
References
- 1. In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M2 muscarinic receptors inhibit cell proliferation in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of human neuronal and glial cell sensitivity for in vitro neurogenotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihistamines modulate the integrin signaling pathway in h9c2 rat cardiomyocytes: Possible association with cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil migration stimulates rat intestinal epithelial cell cytokine expression during helminth infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesenchymal-epithelial transition reduces proliferation but increases immune evasion in tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAMHD1 inhibits epithelial cell transformation in vitro and affects leukemia development in xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-(+)-Dimethindene Maleate and Atropine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of (S)-(+)-Dimethindene maleate and the classic non-selective antagonist, atropine, on the five subtypes of muscarinic acetylcholine receptors (M1-M5). This objective analysis is supported by experimental data on binding affinities and functional antagonism, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in research and drug development decisions.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide array of physiological functions has made them a critical target for therapeutic intervention in various diseases. Understanding the subtype selectivity of antagonists is paramount for developing drugs with improved efficacy and reduced side effects.
This guide focuses on a direct comparison of two muscarinic antagonists:
-
This compound: The active S-enantiomer of dimethindene, which has demonstrated selectivity for the M2 muscarinic receptor subtype.[1][2]
-
Atropine: A naturally occurring tertiary amine and a well-characterized non-selective muscarinic receptor antagonist that competitively inhibits acetylcholine at all five muscarinic receptor subtypes.[3][4]
Quantitative Data Comparison
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound and atropine at the five human muscarinic receptor subtypes.
Table 1: Binding Affinity (pKi) of this compound and Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (pKi) | Atropine (pKi) |
| M1 | 7.08[1] | ~8.9 - 9.6[5] |
| M2 | 7.78[1] | ~8.9 - 9.7[5] |
| M3 | 6.70[1] | ~8.9 - 9.7[5] |
| M4 | 7.00[1] | ~8.9 - 9.7[5] |
| M5 | Not Reported | ~8.9 - 9.7[5] |
Higher pKi values indicate stronger binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound and Atropine at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (pA2) | Atropine (pA2) |
| M1 | 6.83 / 6.36[1] | ~8.72[6] |
| M2 | 7.86 / 7.74[1] | ~9.01[7] |
| M3 | 6.92 / 6.96[1] | ~8.60[6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors signal through different G-protein families, leading to distinct downstream cellular responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[8]
Figure 1. Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Experimental Workflow for Antagonist Characterization
The characterization of muscarinic receptor antagonists typically involves a series of in vitro assays to determine their binding affinity and functional potency.
Figure 2. A typical experimental workflow for characterizing a muscarinic antagonist.
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).[9]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [³H]NMS.
-
Test compounds: this compound or Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 12.5 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[9]
-
96-well filter plates (e.g., GF/B).[9]
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in Assay Buffer to a final protein concentration of 10-20 µg per well.[11]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]NMS (at a concentration near its Kd, e.g., 100-400 pM), and 100 µL of membrane suspension.[9]
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[10]
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.[9]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[9]
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value using non-linear regression and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Flux Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
HEK293 or CHO cells stably expressing the muscarinic receptor subtype of interest.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-8).[12][13]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compounds: this compound or Atropine.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading:
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Fluorescence Reading:
-
Place the microplate in the fluorescence plate reader.
-
Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration) to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Calculate the IC50 value using non-linear regression.
Conclusion
The experimental data clearly delineates the pharmacological profiles of this compound and atropine at muscarinic receptors.
-
This compound is a subtype-selective M2 muscarinic receptor antagonist , exhibiting significantly higher affinity and functional potency for the M2 subtype compared to M1, M3, and M4 receptors.[1] This selectivity makes it a valuable research tool for investigating the specific roles of the M2 receptor.
-
Atropine is a non-selective, high-affinity muscarinic receptor antagonist , potently blocking all five muscarinic receptor subtypes.[4][5] Its lack of selectivity makes it a useful tool for general muscarinic receptor blockade but limits its utility when probing the function of specific subtypes.
For researchers and drug development professionals, the choice between these two antagonists will depend on the specific experimental goals. This compound is the superior choice for studies requiring the selective antagonism of M2 receptors, while atropine remains the standard for inducing a general, non-selective muscarinic blockade.
References
- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Muscarinic M2 Receptors Directly Activate Gq/11 and Gs G-Proteins | Semantic Scholar [semanticscholar.org]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bu.edu [bu.edu]
- 13. biophysics-reports.org [biophysics-reports.org]
Validating the Role of (S)-(+)-Dimethindene Maleate in Stem Cell Differentiation Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-(+)-Dimethindene maleate and other small molecules in influencing stem cell differentiation pathways, particularly towards neuronal and oligodendrocyte lineages. While direct experimental data on this compound's role in stem cell differentiation is emerging, its known mechanism as a selective M2 muscarinic acetylcholine receptor antagonist suggests a potential role in these processes. This document outlines the hypothesized mechanism of this compound and compares it with established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chiral compound known for its selective antagonist activity at the M2 muscarinic acetylcholine receptor.[1] While its counterpart, (R)-(-)-dimethindene, is a potent antihistamine, the (S)-(+)-enantiomer offers a tool to investigate the role of M2 receptor signaling.[1] Cholinergic signaling is increasingly recognized for its role in regulating stem cell fate, including proliferation and differentiation.[2][3][4] Notably, studies have indicated that activation of the M2 muscarinic receptor can impair the survival of oligodendrocyte progenitor cells (OPCs).[5][6][7] This raises the compelling hypothesis that selective blockade of the M2 receptor by this compound could promote OPC survival and subsequent differentiation into mature, myelinating oligodendrocytes.
Comparative Analysis of Small Molecules in Stem Cell Differentiation
This section compares this compound with other small molecules known to induce neuronal and oligodendrocyte differentiation. The data presented is collated from various studies and is intended to provide a comparative overview of their performance.
Oligodendrocyte Differentiation
| Small Molecule | Target Pathway/Mechanism | Stem Cell Type | Concentration | Differentiation Time | Outcome |
| This compound (Hypothesized) | M2 Muscarinic Receptor Antagonist | OPCs, NSCs | - | - | Potentially increased OPC survival and differentiation |
| Benztropine | Muscarinic Receptor Antagonist | Rat OPCs | - | - | Promotes OPC differentiation and remyelination[5][8] |
| Miconazole | - | Mouse OPCs | - | - | Promotes OPC differentiation and myelin repair[9][10][11] |
| Clobetasol | Glucocorticoid Receptor Agonist, Smoothened Agonist (Shh Pathway) | Mouse NSCs, OPCs | 5 or 10 µM | 7 days | Increased number of MBP-positive oligodendrocytes and remyelination[12][13][14][15] |
Neuronal Differentiation
| Small Molecule | Target Pathway/Mechanism | Stem Cell Type | Concentration | Differentiation Time | Outcome |
| This compound (Hypothesized) | M2 Muscarinic Receptor Antagonist | NSCs | - | - | Potential modulation of neuronal differentiation |
| Retinoic Acid | Retinoic Acid Receptor Agonist | Mouse ESCs, Spinal Cord NSCs | 500 nM | 7 days | Increased number of differentiated neurons and longer neurites[2][16][17] |
| Purmorphamine | Smoothened Agonist (Shh Pathway) | WJ-MSCs, Human Striatal NSCs | 1 µM | 15 days | Increased expression of motor neuron markers and neuronal differentiation[3][18][19][20] |
| KHS101 | TACC3 Protein Binder | Rat Hippocampal NPCs | 2-5 µM | - | Promotes neuronal differentiation[13] |
Signaling Pathways in Stem Cell Differentiation
The differentiation of stem cells into specific lineages is orchestrated by complex signaling pathways. The diagrams below illustrate the established pathways for some of the discussed small molecules and the hypothesized pathway for this compound.
Caption: Hypothesized M2 receptor antagonism by this compound.
Caption: Shh pathway activation by Purmorphamine promoting differentiation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for inducing neuronal and oligodendrocyte differentiation using some of the discussed small molecules.
Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells using Retinoic Acid
This protocol is adapted from studies on retinoic acid-induced neuronal differentiation.[2][17][21]
Workflow Diagram:
Caption: Experimental workflow for neuronal differentiation with Retinoic Acid.
Methodology:
-
Embryoid Body (EB) Formation: Mouse embryonic stem cells are cultured in suspension to form EBs.
-
Retinoic Acid Treatment: After 2 days, the EBs are treated with 500 nM retinoic acid in a neural differentiation medium.[16] The medium is changed every 2 days.
-
Analysis: After 7 days of treatment, cells are fixed and stained for neuronal markers such as βIII-tubulin and MAP2 to assess differentiation efficiency.[16]
Protocol 2: Oligodendrocyte Differentiation of Neural Stem Cells using Clobetasol
This protocol is based on the findings of clobetasol's effect on oligodendrocyte differentiation.[22][12][14]
Workflow Diagram:
Caption: Experimental workflow for oligodendrocyte differentiation with Clobetasol.
Methodology:
-
Cell Plating: Neural stem cells (NSCs) are plated on a suitable substrate.
-
Clobetasol Treatment: Differentiating NSCs are treated with 5 or 10 µM clobetasol in a stem cell differentiation induction medium for 7 days.[22][14]
-
Analysis: After 7 days, the cells are analyzed for the expression of oligodendrocyte markers, such as Myelin Basic Protein (MBP), using immunocytochemistry and western blotting.[22][14]
Conclusion and Future Directions
While the direct role of this compound in stem cell differentiation awaits empirical validation, its selective M2 muscarinic receptor antagonism presents a promising avenue for investigation, particularly in the context of promoting oligodendrocyte survival and maturation. The comparative data and protocols for alternative small molecules provided in this guide offer a valuable resource for researchers aiming to explore novel therapeutic strategies for neurodegenerative diseases and to further elucidate the intricate signaling networks governing stem cell fate. Future studies should focus on directly assessing the efficacy of this compound in in vitro and in vivo models of stem cell differentiation and remyelination.
References
- 1. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Purmorphamine as a Shh Signaling Activator Small Molecule Promotes Motor Neuron Differentiation of Mesenchymal Stem Cells Cultured on Nanofibrous PCL Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles for Cholinergic Signaling from the Perspective of Stem Cell Function [mdpi.com]
- 5. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue [mdpi.com]
- 6. Muscarinic receptor subtypes as potential targets to modulate oligodendrocyte progenitor survival, proliferation, and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Miconazole Promotes Cooperative Ability of a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of miconazole on rat myelin sheaths following premature infant cerebral white matter injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Clobetasol propionate enhances neural stem cell and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Clobetasol promotes remyelination in a mouse model of neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Retinoic Acid-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purmorphamine increases DARPP-32 differentiation in human striatal neural stem cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hedgehog signaling and osteoblast gene expression are regulated by purmorphamine in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Clobetasol propionate enhances neural stem cell and oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vivo efficacy of (S)-(+)-Dimethindene maleate to chlorpheniramine
A Comparative Guide for Researchers in Drug Development
In the landscape of first-generation histamine H1 receptor antagonists, (S)-(+)-Dimethindene maleate and chlorpheniramine are frequently utilized compounds in both preclinical research and clinical practice. Understanding their comparative in vivo efficacy is crucial for selecting the appropriate agent for investigational studies and for the development of new therapeutic strategies for allergic disorders. This guide provides an objective comparison of the in vivo performance of this compound and chlorpheniramine, supported by experimental data from human and animal studies.
Executive Summary of In Vivo Efficacy
A key human clinical study directly comparing the antihistaminic activity of dimethindene maleate and chlorpheniramine maleate demonstrated the superior efficacy of dimethindene in reducing histamine-induced weal and flare reactions.[1] Specifically, a 6 mg dose of dimethindene maleate produced a more significant reduction in both weal and flare area compared to a 12 mg dose of chlorpheniramine.[1] This suggests a greater potency of dimethindene in antagonizing the cutaneous effects of histamine in a clinical setting.
While direct comparative studies in animal models are limited, independent in vivo investigations in guinea pigs, a common model for allergy research, support the potent antihistaminic activity of both compounds in mitigating allergic reactions such as bronchoconstriction.[2][3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vivo studies.
Table 1: Comparison of Antihistaminic Activity in Healthy Human Volunteers [1]
| Treatment Group | Dose | Mean Reduction in Weal Area (%) | Mean Reduction in Flare Area (%) | Statistical Significance vs. Placebo (Weal/Flare) | Statistical Significance vs. Chlorpheniramine (Weal) |
| Dimethindene maleate | 3 mg | Not specified | Not specified | P < 0.001 / P < 0.001 | Not specified |
| Dimethindene maleate | 6 mg | 28.8 | 39.1 | P < 0.001 / P < 0.001 | P < 0.01 |
| Chlorpheniramine maleate | 12 mg | Not specified | Not specified | P < 0.001 / P < 0.05 | - |
| Placebo | - | - | - | - | - |
Table 2: Indirect Comparison of Efficacy in Guinea Pig Models of Allergic Bronchoconstriction
| Compound | Model | Endpoint | Efficacy | Reference |
| Chlorpheniramine | Histamine-induced bronchospasm | Inhibition of bronchoconstrictor reaction | ED50: 5.8 µg/kg (i.v.) | [3] |
| Chlorpheniramine | Ovalbumin-sensitized tracheal chain contraction | Inhibition of histamine-induced contraction | Significant blockade of histamine response | [2][4] |
Note: A direct comparative study providing ED50 for Dimethindene in a similar guinea pig bronchoconstriction model was not identified in the literature search.
Experimental Protocols
Histamine-Induced Weal and Flare in Humans
A randomized, crossover study was conducted in 60 healthy male volunteers.[1] The antihistaminic activity of single oral doses of 3 mg and 6 mg of dimethindene maleate was compared with 12 mg of chlorpheniramine maleate and a placebo.[1] The key steps in the protocol were:
-
Drug Administration: Subjects received one of the four treatments in a randomized order with a washout period between each treatment.
-
Histamine Challenge: Two micrograms of histamine were injected intradermally on the forearm of the subjects.[1]
-
Efficacy Assessment: The areas of the resulting weal and flare were measured.[1] The intensity of the weal and flare was also assessed using a 100 mm visual analogue scale.[1]
Histamine-Induced Bronchoconstriction in Guinea Pigs (Chlorpheniramine)
In a study on male guinea pigs, the efficacy of chlorpheniramine in inhibiting histamine-induced bronchospasm was evaluated.[3] The general protocol involved:
-
Animal Model: Male guinea pigs were used.
-
Induction of Bronchospasm: Bronchoconstriction was induced by an intravenous injection of 5 µg/kg of histamine.[3]
-
Antihistamine Administration: Chlorpheniramine was administered intravenously at various doses to determine the dose that inhibited 50% of the bronchoconstrictor reaction (ED50).[3]
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit.[5][6][7] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream cellular responses characteristic of an allergic reaction.[5][6] this compound and chlorpheniramine act as inverse agonists at the H1 receptor, blocking this signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of antihistamines in a histamine-induced weal and flare model.
Caption: In Vivo Efficacy Assessment Workflow.
Conclusion
Based on the available in vivo data, this compound demonstrates a more potent antihistaminic effect compared to chlorpheniramine in the context of histamine-induced cutaneous reactions in humans. This suggests that at the doses studied, dimethindene may offer superior efficacy for conditions characterized by histamine-mediated weal and flare responses. Further direct comparative studies in various animal models of allergic disease are warranted to provide a more comprehensive understanding of their relative in vivo efficacy profiles for other allergic manifestations. Researchers and drug development professionals should consider these findings when selecting a first-generation antihistamine for their investigational needs, weighing the enhanced potency of dimethindene against other factors such as its pharmacokinetic profile and potential for off-target effects.
References
- 1. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Exposure of Guinea Pig to Cigarette Smoke and their Sensitization in Tracheal Responsiveness to Histamine and Histamine Receptor (H(1)) Blockade by Chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Statistical validation of experimental data involving (S)-(+)-Dimethindene maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-(+)-Dimethindene maleate, a first-generation H1 antihistamine, with other common antihistamines, supported by experimental data. The information is intended to assist researchers and drug development professionals in the statistical validation and comparative analysis of this compound.
Section 1: Comparative Efficacy
This compound has demonstrated efficacy in the treatment of allergic conditions such as allergic rhinitis and urticaria. Clinical studies have shown its effectiveness to be comparable or superior to other first-generation antihistamines and some second-generation compounds.
A study comparing intranasally applied Dimethindene maleate (0.1% spray) with levocabastine (0.05% solution) in children with seasonal allergic rhinitis found a statistically equivalent and therapeutically relevant reduction in total nasal symptom severity scores for both treatments.[1] Another study in adults using a Vienna Challenge Chamber showed that 0.1% Dimethindene maleate nasal spray was significantly superior to placebo in reducing nasal symptoms and was comparable to the active control, 0.1% azelastine.[2]
In Hungary, a study evaluating the prescription and safety of Dimethindene maleate micropellet capsules found the drug to be effective in 95% of cases for symptoms associated with allergic diseases like urticaria, itch, and hay fever.[3][4]
While direct large-scale clinical trials comparing Dimethindene with a wide array of modern second-generation antihistamines are not extensively available, the existing evidence suggests it is a potent H1 antagonist. For urticarial pruritus, first- and second-generation antihistamines have shown similar clinical benefit and are superior to placebo.[5] However, for pruritus related to atopic dermatitis, antihistamines, in general, have not shown significant efficacy over placebo.[5] Newer generation antihistamines are generally recommended as first-line treatment for allergic rhinitis and urticaria due to their improved safety profile.[6]
Section 2: Receptor Binding Affinity and Selectivity
This compound is the M2-selective muscarinic receptor antagonist enantiomer of Dimethindene, while the (R)-(-)-enantiomer is primarily responsible for its potent histamine H1 receptor antagonism. The racemate, Dimethindene maleate, is a selective H1 receptor antagonist.
The following tables summarize the receptor binding affinities (Ki or pKi values) of Dimethindene maleate and its enantiomers compared to other antihistamines. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity of Dimethindene Maleate and its Enantiomers
| Compound | Receptor | Ki (nM) | pKi | Reference |
| Dimethindene maleate | Histamine H1 | 1.5 | - | [7] |
| This compound | Histamine H1 | - | 7.48 | [7] |
| This compound | Muscarinic M1 | - | 7.08 | [7] |
| This compound | Muscarinic M2 | - | 7.78 | [7] |
| This compound | Muscarinic M3 | - | 6.70 | [7] |
| This compound | Muscarinic M4 | - | 7.00 | [7] |
Table 2: Comparative H1 Receptor Binding Affinities of Various Antihistamines
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) | Generation |
| Dimethindene | 1.5 | First |
| Desloratadine | > Cetirizine | Second (Metabolite) |
| Cetirizine | > Loratadine | Second |
| Loratadine | > Fexofenadine | Second |
| Fexofenadine | Lower Affinity | Second (Metabolite) |
Note: Direct comparative Ki values under identical experimental conditions are often proprietary or not published in a single comparative study. The table reflects relative affinities as indicated in the literature.[7]
Section 3: Safety and Tolerability Profile
As a first-generation antihistamine, Dimethindene maleate can cross the blood-brain barrier, leading to central nervous system effects, most notably sedation.
A study in Hungary on the extended-release formulation reported that approximately 22% of patients experienced adverse events, with tiredness and sleepiness being the most frequent.[3][4] The occurrence of sedative adverse events was higher in individuals prone to tiredness (51% vs. 17%).[3][4]
In comparison, second-generation antihistamines were developed to be more selective for peripheral H1 receptors and to have a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedation and anticholinergic side effects.[8][9] While second-generation antihistamines are generally considered non-sedating, some, like cetirizine, may still cause drowsiness in a subset of patients.[9]
Table 3: Comparison of Common Side Effects
| Antihistamine Class | Sedation | Anticholinergic Effects (e.g., Dry Mouth) |
| First-Generation (e.g., Dimethindene) | Common | Can Occur |
| Second-Generation (e.g., Loratadine, Fexofenadine) | Less Common / Minimal | Minimal |
| Second-Generation (e.g., Cetirizine) | May Occur | Minimal |
Section 4: Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand (e.g., [3H]mepyramine).
-
Test compound (this compound or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Histamine-Induced Weal and Flare Test
This in vivo method assesses the antihistaminic activity of a drug by measuring its ability to suppress the cutaneous reaction to histamine.
Procedure:
-
Administer the test drug (e.g., Dimethindene maleate) or placebo to healthy volunteers in a double-blind, crossover design.
-
At specific time points after drug administration, inject a standardized dose of histamine intradermally into the forearm.
-
After a set time (e.g., 15 minutes), measure the size of the resulting weal (swelling) and flare (redness).
-
Compare the reduction in weal and flare size between the active drug and placebo to determine the antihistaminic effect.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental processes.
References
- 1. Efficacy and safety of intranasally applied dimetindene maleate solution. Multicenter study in children under 14 years suffering from seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Prescription and safety of dimethindene maleate micropellet capsules in Hungary] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 6. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]
Peer-Reviewed Validation of (S)-(+)-Dimethindene Maleate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of (S)-(+)-Dimethindene maleate, focusing on its mechanism of action as a selective M2 muscarinic receptor antagonist. The performance of its corresponding (R)-(-)-enantiomer as a histamine H1 antagonist is also compared with other relevant compounds, supported by experimental data from peer-reviewed literature.
Dimethindene is a chiral compound that exists as a racemic mixture of two enantiomers, each possessing distinct pharmacological properties. The (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, while the (R)-(-)-enantiomer is a potent histamine H1 receptor antagonist.[1][2] This guide will delve into the specifics of each enantiomer's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Comparative Analysis of Receptor Affinity
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of the dimethindene enantiomers and comparator compounds at various G-protein coupled receptors (GPCRs). Higher pKi and pA2 values indicate greater affinity and potency, respectively.
Table 1: Muscarinic Receptor Subtype Affinities of (S)-(+)-Dimethindene and Comparator Antagonists
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Source(s) |
| (S)-(+)-Dimethindene | 7.08 | 7.78 | 6.70 | 7.00 | - | [2] |
| Atropine | 8.9 | 9.0 | 9.2 | 8.8 | 8.8 | [3] |
| (-)-Diisopropyl Analogue 19 | - | 7.37 | - | - | - | [4][5] |
| Fluoroethyl Derivative 20 | - | 7.49 | - | - | - | [4][5] |
Table 2: Histamine H1 Receptor Affinities of (R)-(-)-Dimethindene and Comparator Antagonists
| Compound | H1 Receptor (pA2) | H1 Receptor (pKi) | Source(s) |
| (R)-(-)-Dimethindene | 9.42 | - | [2] |
| (S)-(+)-Dimethindene | 7.48 | 7.16 | [2][4][5] |
| Loratadine | - | - | [6] |
| Mepyramine | 8.58 | - | [7] |
Signaling Pathways
The distinct pharmacological effects of the dimethindene enantiomers are a direct result of their interaction with different GPCRs that couple to distinct intracellular signaling cascades.
(S)-(+)-Dimethindene: M2 Muscarinic Receptor Antagonism
(S)-(+)-Dimethindene acts as an antagonist at the M2 muscarinic receptor, which is predominantly coupled to the Gi/o family of G-proteins. Antagonism of this receptor by (S)-(+)-Dimethindene blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
(R)-(-)-Dimethindene: Histamine H1 Receptor Antagonism
(R)-(-)-Dimethindene is a potent antagonist of the histamine H1 receptor, which is coupled to the Gq/11 family of G-proteins. By blocking this receptor, (R)-(-)-Dimethindene prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent release of intracellular calcium. This action mitigates the classic symptoms of allergic reactions.
Experimental Protocols
The determination of the binding affinities and functional potencies of (S)-(+)-Dimethindene and its comparators involves standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[4][5]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine - [3H]NMS) and varying concentrations of the unlabeled test compound (e.g., (S)-(+)-Dimethindene).
-
The reaction mixture also includes the prepared cell membranes in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Antagonist Potency (Schild Analysis)
This protocol describes a method to determine the functional antagonist potency (pA2) of a compound on isolated tissue preparations.
1. Tissue Preparation:
-
Tissues rich in the receptor of interest are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
For H1 receptor antagonism, guinea-pig ileum is a common preparation.[2] For M2 muscarinic antagonism, guinea-pig atria can be used.[2]
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a specific agonist (e.g., histamine for H1 receptors, carbachol for muscarinic receptors) is generated to establish a baseline response.
-
The tissue is then washed and allowed to return to its resting state.
3. Antagonist Incubation and Schild Plot Construction:
-
The tissue is incubated with a fixed concentration of the antagonist (e.g., (R)-(-)-Dimethindene) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
4. pA2 Determination:
-
The pA2 value is the x-intercept of the Schild plot. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.
Experimental Workflow
The characterization of a novel GPCR antagonist like (S)-(+)-Dimethindene typically follows a structured experimental workflow, from initial screening to detailed pharmacological profiling.
Conclusion
The peer-reviewed data clearly validate the distinct mechanisms of action for the enantiomers of dimethindene. (S)-(+)-Dimethindene is a potent and selective M2 muscarinic receptor antagonist, making it a valuable tool for research into the physiological and pathological roles of this receptor subtype. In contrast, (R)-(-)-Dimethindene is a highly potent histamine H1 receptor antagonist, consistent with its clinical use in the treatment of allergic conditions. This guide provides a comprehensive overview for researchers and drug development professionals, enabling an informed comparison of these compounds with other pharmacological agents.
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-(+)-Dimethindene Maleate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of (S)-(+)-Dimethindene maleate, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a chemical compound that requires careful management and disposal due to its potential hazards. This guide provides detailed, step-by-step procedures for its proper disposal in a laboratory setting, adhering to safety and environmental regulations.
Key Hazard Information
This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] This aquatic toxicity is a primary concern for its disposal, strictly prohibiting its release into the sewer system.[2] Improper disposal can lead to the contamination of water sources, harming fish, marine mammals, and the entire aquatic food chain.[3]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1][2] |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[4][5]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or dust.[5]
-
Lab Coat: A lab coat or other protective clothing is necessary to protect the skin and clothing from contamination.[4]
-
Respiratory Protection: If handling the powder form and there is a risk of dust formation, a respirator may be required.[4]
Disposal Workflow Diagram
Caption: Workflow for the disposal of unused this compound.
Step-by-Step Disposal Procedures
Preparing for Disposal
-
Consult the Safety Data Sheet (SDS): Before beginning, review the SDS for this compound.[6]
-
Wear Appropriate PPE: As outlined above, ensure you are wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Select a Waste Container:
-
Choose a container that is compatible with the chemical waste.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Do not use abbreviations.[7]
-
Disposing of Unused or Expired Solid this compound
-
Transfer the Solid Waste: Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Avoid creating dust.
-
Seal the Container: Securely close the hazardous waste container. Keep the container closed except when adding waste.[7][8]
-
Store the Waste: Store the container in a designated satellite accumulation area for hazardous waste.[8] This area should be away from incompatible materials.[7]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[9]
Disposing of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads from a spill, must be treated as hazardous waste.
-
Collect Contaminated Materials: Place all contaminated items into a designated hazardous waste container.
-
Label and Store: Label the container as "Hazardous Waste" and list the contents. Store it with other hazardous waste.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste service.
Managing Empty Containers
-
Triple-Rinse: An empty container that held this compound must be triple-rinsed with a suitable solvent.[7][10]
-
Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7][10]
-
Container Disposal: After triple-rinsing, the container can typically be disposed of in the regular trash after defacing or removing the label.[7][11]
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Spill Response Workflow
Caption: Step-by-step procedure for cleaning up a spill of this compound.
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.[12]
-
If the spill is large or poses a significant inhalation risk, evacuate the area and contact your institution's EHS department.
-
-
Put on PPE: Wear the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill:
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6]
-
For a liquid spill, cover it with a suitable absorbent material, such as vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Clean the Spill:
-
Place the absorbed material and any contaminated cleaning tools into a designated hazardous waste container.[13]
-
-
Decontaminate the Area:
-
Dispose of Waste:
-
Seal the hazardous waste container and label it with the contents, including the spilled chemical and any cleaning agents used.
-
Arrange for pickup by a licensed hazardous waste disposal service.
-
-
Report the Incident: Report the spill to your supervisor or laboratory manager.[13]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Essential Safety and Logistics for Handling (S)-(+)-Dimethindene Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for (S)-(+)-Dimethindene maleate, a selective histamine H1 antagonist and M2 muscarinic receptor antagonist. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2] It is important to avoid the formation of dust and aerosols during handling.[3][4]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301+P317: IF SWALLOWED: Get medical help.[2]
-
P501: Dispose of contents/container in accordance with local regulations.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent exposure. The following PPE is required when handling this compound:
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][4] | Must conform to EN166 (EU) or NIOSH (US) approved standards.[4] |
| Hand Protection | Appropriate chemical-resistant gloves.[3][4] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[4] |
| Skin and Body Protection | Impervious clothing or a complete suit protecting against chemicals.[1][4] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated place or in a chemical fume hood.[2][3][5]
-
Avoid the formation and inhalation of dust and aerosols.[1][3][4]
-
Use non-sparking tools.[2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Recommended storage temperature is typically 2-8°C or -20°C.[1][6]
-
Protect from direct sunlight and sources of ignition.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. Always have a safety shower and eye wash station readily accessible.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][3] |
| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][3] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |
Spill and Disposal Procedures
In the case of a spill, and for routine disposal, follow these procedural steps to mitigate environmental release and ensure safety.
Spill Response:
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment.[1]
-
Avoid dust formation.[4]
-
Cover the spillage with a suitable absorbent material (e.g., diatomite, universal binders).[1][3][5]
-
Using non-sparking tools, sweep or shovel the material into a suitable, closed container for disposal.[4][5]
-
Decontaminate the spill site with a 10% caustic solution or alcohol and ventilate the area.[1][5]
-
Prevent product from entering drains or water courses.[1][3]
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Contaminated packaging should be disposed of as unused product in a regulated landfill site or other approved method for hazardous wastes.[3][4]
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
